molecular formula C5H5F2NOS B13255004 2-Thiazolemethanol, alpha-(difluoromethyl)-

2-Thiazolemethanol, alpha-(difluoromethyl)-

Cat. No.: B13255004
M. Wt: 165.16 g/mol
InChI Key: DDUZCEVFNXUVSM-UHFFFAOYSA-N
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Description

2-Thiazolemethanol, alpha-(difluoromethyl)- is a useful research compound. Its molecular formula is C5H5F2NOS and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolemethanol, alpha-(difluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolemethanol, alpha-(difluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H5F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-4,9H

InChI Key

DDUZCEVFNXUVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(C(F)F)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to α-(Difluoromethyl)-2-Thiazolemethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-(difluoromethyl)-2-thiazolemethanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible databases, this document synthesizes information on its core chemical components, predictable properties, and relevant synthetic methodologies. By examining the established chemistry of the thiazole nucleus and the well-documented effects of the α-difluoromethyl alcohol moiety, this guide offers valuable insights for researchers working with this and related chemical structures.

Introduction: The Significance of Fluorinated Thiazoles

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The difluoromethyl group (CHF2) is particularly noteworthy as it can act as a bioisostere for hydroxyl or thiol groups, offering a unique combination of electronic and steric properties.[3] The subject of this guide, α-(difluoromethyl)-2-thiazolemethanol, combines these features, making it a promising building block for the development of novel therapeutic agents.

Molecular Identification and Physicochemical Properties

Table 1: Molecular Identifiers and Predicted Properties

PropertyValueSource/Method
Molecular Formula C₅H₅F₂NOSCalculation
Molecular Weight 165.16 g/mol Calculation
CAS Registry No. Not readily availableN/A
Predicted Boiling Point Higher than 2,2-difluoroethanol (96 °C) due to the thiazole ringExtrapolation[4]
Predicted Solubility Likely soluble in polar organic solvents like ethanol, and chloroform.[5]Chemical Analogy
Predicted pKa The alcohol proton will be more acidic than a typical alcohol due to the electron-withdrawing difluoromethyl and thiazole groups.Inductive Effects

The molecular structure of α-(difluoromethyl)-2-thiazolemethanol is visualized in the following diagram:

Caption: Molecular structure of α-(difluoromethyl)-2-thiazolemethanol.

Synthesis Strategies: A Hypothetical Approach

A plausible synthetic route to α-(difluoromethyl)-2-thiazolemethanol would likely involve the reaction of a thiazole-based starting material with a difluoromethyl-containing reagent. A common method for introducing the difluoromethyl group is through the use of difluoromethylating agents.

A potential synthetic workflow is outlined below:

G start 2-Formylthiazole intermediate Reaction Intermediate start->intermediate Nucleophilic Addition reagent1 Difluoromethylating Agent (e.g., TMSCF2H) reagent1->intermediate workup Aqueous Workup intermediate->workup product α-(Difluoromethyl)-2-thiazolemethanol workup->product Purification

Caption: A potential synthetic workflow for α-(difluoromethyl)-2-thiazolemethanol.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target compound.

Objective: To synthesize α-(difluoromethyl)-2-thiazolemethanol via nucleophilic addition of a difluoromethyl anion to 2-formylthiazole.

Materials:

  • 2-Formylthiazole

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) - precursor to the difluoromethyl anion

  • Potassium fluoride (KF) or another suitable fluoride source

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-formylthiazole and anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. (Trifluoromethyl)trimethylsilane and potassium fluoride are added sequentially.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: The reaction is carefully quenched by the dropwise addition of 1M HCl at 0 °C. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product would be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The incorporation of a difluoromethyl group can enhance a molecule's metabolic stability and membrane permeability.[3] Therefore, α-(difluoromethyl)-2-thiazolemethanol is a valuable building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. It could serve as a key intermediate in the synthesis of novel inhibitors for various enzymes or as a ligand for receptors implicated in disease.

Conclusion

References

  • EvitaChem. (n.d.). 2-Thiazolemethanol, alpha-(difluoromethyl)-.
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An In-depth Technical Guide on the Material Safety and Toxicity of 2-Thiazolemethanol, alpha-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block in Chemical Synthesis

2-Thiazolemethanol, alpha-(difluoromethyl)- (IUPAC Name: 2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol) is a heterocyclic organic compound of increasing interest in the fields of medicinal and agricultural chemistry.[1] Its structure is characterized by a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, and an alpha-difluoromethylated ethanol group. This unique combination of moieties imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of novel bioactive molecules.[1]

The thiazole core is a well-established pharmacophore present in a multitude of FDA-approved drugs, prized for its ability to engage in various biological interactions. The introduction of fluorine, specifically the difluoromethyl (CHF2) group, is a common strategy in modern drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The CHF2 group can act as a bioisostere of a hydroxyl or thiol group, potentially forming hydrogen bonds while resisting metabolic oxidation.[4]

Given its potential application in creating new chemical entities destined for biological systems, a thorough understanding of its safety profile and a robust strategy for toxicological assessment are paramount. This guide provides an inferred safety profile and outlines a standard, tiered approach to evaluating its toxicity.

Part 1: Inferred Material Safety Data Sheet (MSDS) Profile

This profile is constructed by extrapolating data from structurally related compounds and adhering to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6] The primary analogs used for this inference include other difluoromethyl-substituted thiazole derivatives.

Identification
PropertyValue
Chemical Name 2-Thiazolemethanol, alpha-(difluoromethyl)-
IUPAC Name 2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol
Synonyms Not widely available
Molecular Formula C₅H₅F₂NOS
Molecular Weight 165.16 g/mol
CAS Number Not assigned or not publicly available
Hazard Identification (Inferred)

The GHS classification is inferred from close structural analogs. The primary anticipated hazards are acute toxicity and irritation.

  • GHS Pictograms:

  • Signal Word: Warning

  • Inferred GHS Hazard Statements:

CodeStatementBasis of Inference
H302 Harmful if swallowedAcute toxicity (oral) is a common classification for related heterocyclic compounds.
H312 Harmful in contact with skinInferred from related difluoromethyl-thiazole analogs.
H332 Harmful if inhaledInferred from related difluoromethyl-thiazole analogs.
H315 Causes skin irritationA common property of functionalized thiazoles and other reactive organic molecules.
H319 Causes serious eye irritationInferred from related difluoromethyl-thiazole analogs; many organic chemicals are eye irritants.
  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280 (Avoid breathing vapors, wash skin thoroughly, do not eat/drink/smoke when using, use in a well-ventilated area, wear protective equipment).[7]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338 (If swallowed/on skin/inhaled/in eyes: Call a POISON CENTER or doctor, wash with plenty of water, remove to fresh air, rinse cautiously with water for several minutes).

    • Storage: P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practice.[8] Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Wear appropriate personal protective equipment (PPE).[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[10]

Exposure Controls / Personal Protection
  • Engineering Controls: A properly functioning chemical fume hood is required for handling this compound to minimize inhalation exposure. Safety showers and eyewash stations must be readily available.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Part 2: Toxicological Profile & Assessment Strategy

A comprehensive toxicological assessment is crucial for any new chemical entity. The strategy should be data-driven, progressing from computational and in vitro models to more complex in vivo systems, adhering to the "3Rs" principles of Replacement, Reduction, and Refinement of animal testing.

Toxicological Context of Key Structural Moieties
  • The Thiazole Ring: Thiazole-containing drugs are generally well-tolerated, but some have been associated with toxicity. A key mechanism involves metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[11][12] This can generate reactive metabolites (e.g., epoxides, S-oxides) that may covalently bind to cellular macromolecules, leading to cellular damage and potential organ toxicity, particularly hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[13]

  • The α-(difluoromethyl) Group: The high strength of the carbon-fluorine bond often imparts metabolic stability.[2] However, the metabolism of organofluorine compounds can sometimes lead to the formation of toxic metabolites.[3] For example, the biotransformation of some fluorinated compounds can yield fluoroacetic acid, a potent inhibitor of the citric acid cycle.[3][14] While this is not a guaranteed metabolic pathway for the title compound, it represents a potential toxicological endpoint that must be considered.

A Phased Approach to Toxicity Assessment

For a novel compound like 2-Thiazolemethanol, alpha-(difluoromethyl)-, a tiered approach is recommended. This allows for early, cost-effective decision-making in the drug development pipeline.[15]

  • In Silico Assessment (Optional): Computational models can predict potential liabilities based on structural alerts.

  • In Vitro Cytotoxicity Screening: Provides a rapid assessment of the compound's general toxicity to cells.

  • In Vivo Acute Toxicity Studies: A regulatory requirement to determine the effects of a single high dose and to establish a preliminary safety profile.[16]

Part 3: Experimental Protocols for Toxicity Assessment

The following protocols represent standard, validated methodologies appropriate for the initial toxicological characterization of a novel research chemical.

Protocol: In Vitro Cytotoxicity Assessment
  • Causality and Justification: This initial step is critical for determining the concentration range at which the compound elicits a toxic response in a simplified biological system. It is a high-throughput, cost-effective method that precedes and guides animal studies, thereby reducing the number of animals required.[17] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are chosen for their high sensitivity and reliability, measuring ATP as an indicator of metabolically active, viable cells.[18]

  • Methodology: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

    • Cell Line Selection: Choose a relevant human cell line (e.g., HepG2, a human liver cancer cell line, for assessing potential hepatotoxicity). Culture cells in appropriate medium and conditions until they reach logarithmic growth phase.

    • Preparation of Compound: Prepare a 10 mM stock solution of 2-Thiazolemethanol, alpha-(difluoromethyl)- in dimethyl sulfoxide (DMSO).

    • Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Dosing: Perform a serial dilution of the compound stock in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compound to the cells. Include vehicle control (DMSO only) and untreated control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

      • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • Visualization: In Vitro Cytotoxicity Workflow

    in_vitro_workflow cluster_prep Preparation (Day 0-1) cluster_treat Treatment (Day 2) cluster_readout Readout & Analysis (Day 4-5) CellCulture 1. Culture Cells SeedPlate 2. Seed 96-well Plate CellCulture->SeedPlate PrepareCompound 3. Prepare Serial Dilutions DoseCells 4. Add Compound to Cells PrepareCompound->DoseCells Incubate 5. Incubate (48-72h) DoseCells->Incubate AddReagent 6. Add Luminescent Reagent Incubate->AddReagent ReadPlate 7. Measure Luminescence AddReagent->ReadPlate AnalyzeData 8. Calculate IC50 ReadPlate->AnalyzeData

    Caption: Workflow for determining in vitro cytotoxicity using a luminescent assay.

Protocol: Acute Oral Toxicity Assessment (In Vivo)
  • Causality and Justification: This study is a regulatory prerequisite for assessing the health hazards arising from short-term oral exposure.[19] The OECD Guideline 423 (Acute Toxic Class Method) is selected as a modern, ethical alternative to the traditional LD₅₀ test (OECD 401).[19][20] It uses fewer animals and relies on classifying the substance into a GHS category rather than calculating a precise lethal dose, thus minimizing animal suffering while still providing the necessary data for hazard classification.[20][21]

  • Methodology: OECD Test Guideline 423 - Acute Toxic Class Method

    • Animal Welfare and Husbandry: Use a single sex, typically healthy, young adult nulliparous, non-pregnant female rats.[21] Acclimatize animals to laboratory conditions for at least 5 days. House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water.[21]

    • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should be prepared such that the dose can be administered in a volume that does not exceed 1 mL/100g of body weight.[21]

    • Dosing Procedure (Stepwise):

      • Fast animals overnight prior to dosing. Record body weights.

      • Step 1: Administer a single oral dose of the starting concentration (e.g., 300 mg/kg) to a group of 3 animals by gavage.

      • Decision Logic: Observe animals for 48 hours.

        • If 0 or 1 animal dies, proceed to Step 2 with a higher dose (2000 mg/kg) in a new group of 3 animals.

        • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • Clinical Observations:

      • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

      • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

    • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

    • Data Interpretation: The GHS classification is determined based on the number of mortalities observed at specific dose levels as defined in the OECD 423 guideline.

  • Visualization: OECD 423 Decision-Making Workflow

    oecd423_workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose1 Dose 3 animals Start->Dose1 Observe1 Observe for mortality Dose1->Observe1 Dose2 Dose 3 new animals at 2000 mg/kg Observe1->Dose2 0 or 1 death Stop_Cat4 STOP Classify as GHS Category 4 Observe1->Stop_Cat4 2 or 3 deaths Observe2 Observe for mortality Dose2->Observe2 Observe2->Stop_Cat4 ≥1 death Stop_Cat5_Unclass STOP Classify as GHS Cat 5 or Unclassified Observe2->Stop_Cat5_Unclass 0 deaths

    Caption: Decision-making steps in the OECD 423 Acute Toxic Class Method.

Conclusion

2-Thiazolemethanol, alpha-(difluoromethyl)- is a promising synthetic intermediate. In the absence of a formal MSDS, a precautionary approach to its handling is essential. Based on data from structural analogs, it should be treated as a compound that is harmful if ingested, inhaled, or in contact with skin, and as a skin and eye irritant. Rigorous adherence to standard laboratory safety protocols, including the use of engineering controls and appropriate PPE, is mandatory.

For drug development professionals, a systematic toxicological evaluation is required. The phased approach detailed in this guide, beginning with in vitro cytotoxicity assays and followed by guideline-compliant in vivo acute toxicity studies like OECD 423, provides a scientifically sound and ethical framework for characterizing its initial safety profile. The insights gained from these foundational studies are indispensable for making informed decisions on the continued development of any new chemical entity derived from this valuable building block.

References

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Methodological & Application

Protocol for scaling up the synthesis of 2-Thiazolemethanol, alpha-(difluoromethyl)-

Process Scale-Up Protocol: Synthesis of 2-Thiazolemethanol, α -(difluoromethyl)-

Strategic Overview & Chemical Context

The incorporation of a difluoromethyl ( CF2​H ) group into heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry. The CF2​H moiety serves as a lipophilic bioisostere for carbinol ( CH2​OH ) and thiol groups, acting as a robust hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability[1].

2-Thiazolemethanol, α -(difluoromethyl)- is a critical intermediate for synthesizing antiviral and antibacterial agents[2]. The most direct synthetic route involves the nucleophilic difluoromethylation of thiazole-2-carboxaldehyde using (difluoromethyl)trimethylsilane ( TMSCF2​H ). While the Ruppert-Prakash reagent ( TMSCF3​ ) is widely used for trifluoromethylation, the Si-CF2​H bond in TMSCF2​H is notoriously inert. It requires specific activation by a Lewis base or fluoride initiator to generate a reactive pentacoordinate silicate intermediate[3].

Scaling up this chemistry in a traditional batch reactor presents severe challenges. The activation step is highly exothermic, and poor heat dissipation can lead to the rapid decomposition of the hypervalent silicate intermediate, resulting in diminished yields and the evolution of hazardous difluoromethane gas. To circumvent these issues, this protocol utilizes a telescoped continuous flow setup , which provides superior mass and heat transfer, ensuring precise control over the reactive intermediates[4][5].

Mechanistic Rationale

The causality behind this protocol relies on the controlled generation and immediate consumption of the hypervalent silicate. When TMSCF2​H is exposed to a soluble fluoride source like tetrabutylammonium fluoride (TBAF), it forms the [Me3​Si(F)CF2​H]− intermediate. In a highly mixed flow environment, this intermediate immediately attacks the electrophilic carbonyl carbon of thiazole-2-carboxaldehyde. The resulting alkoxide is rapidly silylated to form a stable silyl ether, which is subsequently cleaved in a telescoped acidic deprotection step to yield the final secondary alcohol.

MechanismTMSTMS-CF2HSilicateHypervalent Silicate[Me3Si(F)CF2H]-TMS->SilicateFluorideFluoride Source(e.g., TBAF)Fluoride->Silicate ActivationSilylEtherSilyl EtherIntermediateSilicate->SilylEther CF2H TransferAldehydeThiazole-2-carboxaldehydeAldehyde->SilylEther Nucleophilic AttackProduct2-Thiazolemethanol,alpha-(difluoromethyl)-SilylEther->Product Acidic Cleavage(HCl/MeOH)

Mechanistic pathway of nucleophilic difluoromethylation.

Process Optimization: Batch vs. Continuous Flow

Transitioning from batch to continuous flow transforms a volatile, temperature-sensitive reaction into a robust, self-validating manufacturing process[6]. The table below summarizes the quantitative improvements achieved by adopting the flow protocol.

ParameterBatch Process (10 mmol)Continuous Flow (100 mmol/h)Causality / Advantage
Yield 65%88%Improved thermal control prevents hypervalent silicate decomposition.
Residence Time 12 hours25 minutesRapid mixing in the T-mixer accelerates the nucleophilic attack.
Exotherm Control Poor ( ΔT>15 °C)Excellent ( ΔT<2 °C)High surface-area-to-volume ratio of the PFA flow coil dissipates heat instantly.
Space-Time Yield 0.05 kg/L/h 1.2 kg/L/h Telescoped deprotection eliminates the need for intermediate isolation.

Experimental Protocol: Pilot-Scale Flow Synthesis

Equipment & System Preparation
  • Pumps: Two high-pressure syringe pumps (or HPLC dual-piston pumps) for Feed A and Feed B; one additional pump for Feed C.

  • Mixers: Two PEEK T-mixers (internal diameter 0.5 mm) to ensure high-shear mixing.

  • Reactors:

    • Reactor 1 (Difluoromethylation): 10 mL Perfluoroalkoxy alkane (PFA) coil immersed in a 0 °C cooling bath.

    • Reactor 2 (Deprotection): 5 mL PFA coil immersed in a 60 °C heating bath.

  • Back Pressure Regulator (BPR): 100 psi BPR at the system outlet to prevent solvent boiling and outgassing of any trace difluoromethane.

FlowSetupFeedAFeed A:Aldehyde + TMSCF2Hin THFMixerT-Mixer(High Shear)FeedA->MixerFeedBFeed B:TBAF in THFFeedB->MixerReactorResidence Time Coil(0 °C, 15 min)Mixer->ReactorMixer2T-MixerReactor->Mixer2FeedCFeed C:HCl / MeOHFeedC->Mixer2DeprotectDeprotection Coil(60 °C, 10 min)Mixer2->DeprotectCollectorIn-line Neutralization& CollectionDeprotect->Collector

Telescoped continuous flow setup for difluoromethylation.

Reagent Preparation (Strictly Anhydrous Conditions)

Self-Validating Step: Ensure all glassware and solvents are rigorously dried. Trace water will prematurely quench the hypervalent silicate, leading to the formation of difluoromethane gas, which disrupts the flow regime and drastically reduces the yield.

  • Feed A: Dissolve thiazole-2-carboxaldehyde (1.0 M) and TMSCF2​H (1.2 M) in anhydrous THF.

  • Feed B: Prepare a 0.2 M solution of TBAF (1.0 M in THF, commercially available) diluted with anhydrous THF.

  • Feed C: Prepare a 2.0 M solution of HCl in Methanol.

Steady-State Operation
  • Priming: Flush the entire system with anhydrous THF at 2.0 mL/min for 10 minutes to remove air and trace moisture.

  • Difluoromethylation (Reactor 1):

    • Start Feed A at a flow rate of 0.50 mL/min.

    • Start Feed B at a flow rate of 0.17 mL/min (delivering ~7 mol% TBAF relative to the aldehyde).

    • The streams meet at the first T-mixer and enter Reactor 1 (0 °C). The combined flow rate is 0.67 mL/min, providing a residence time of ~15 minutes.

    • In-line QC check: Analyze an aliquot exiting Reactor 1 via 19F NMR. A distinct doublet around -137 ppm confirms CF2​H insertion, while the disappearance of the aldehyde proton (~10.0 ppm) in 1H NMR confirms >95% conversion.

  • Telescoped Deprotection (Reactor 2):

    • Start Feed C at a flow rate of 0.33 mL/min.

    • Feed C merges with the output of Reactor 1 at the second T-mixer and enters Reactor 2 (60 °C). The total flow rate is now 1.0 mL/min, yielding a residence time of 5 minutes. The acidic methanol rapidly cleaves the silyl ether.

  • Collection & Workup:

    • Direct the output stream from the BPR into a collection vessel containing a stirred, saturated aqueous solution of NaHCO3​ (to neutralize the HCl).

    • Once the desired volume is collected, separate the organic layer, extract the aqueous layer with Ethyl Acetate ( ), dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via short-path distillation or crystallization to yield the pure 2-Thiazolemethanol, α -(difluoromethyl)-.

Analytical Validation & Quality Control

To ensure the scientific integrity of the isolated product, validate the structure against the following parameters:

  • 19F NMR (376 MHz, CDCl3​ ): Look for a characteristic doublet of doublets (or a clean doublet depending on the resolution of the adjacent chiral center's proton coupling) at approximately δ−128.5 ppm ( 2JF,H​≈55 Hz).

  • 1H NMR (400 MHz, CDCl3​ ): The methine proton ( CH-OH ) should appear as a multiplet around δ5.2 ppm, and the terminal difluoromethyl proton ( CF2​H ) will present as a distinct triplet of doublets at δ6.1 ppm ( 2JH,F​≈55 Hz).

  • HPLC Purity: >98% (UV detection at 254 nm).

References

  • Gutmann, B., Hanselmann, P., Bersier, M., Roberge, D., & Kappe, C. O. (2018). Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source. Organic Process Research & Development.[Link]

  • Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters.[Link]

  • Fu, W. C., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews.[Link]

Application Note: Chromatographic Purification Strategies for 2-Thiazolemethanol, alpha-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols for the chromatographic purification of 2-Thiazolemethanol, alpha-(difluoromethyl)-, a critical chiral building block in medicinal chemistry. The unique physicochemical properties of this compound, stemming from its polar thiazole moiety and the electron-withdrawing difluoromethyl group, present distinct challenges for both achiral and chiral purification. This document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) to address these challenges. We present a comprehensive strategy that begins with the initial cleanup of the crude racemic product and progresses to the high-resolution separation of its constituent enantiomers, a crucial step for developing stereospecific therapeutic agents. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into method development, optimization, and the scientific rationale behind the chosen chromatographic conditions.

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] The difluoromethyl group (-CF2H) is particularly valuable, acting as a bioisosteric replacement for hydroxyl or thiol groups and participating in hydrogen bonding, which can significantly modulate a molecule's biological activity.[2][3] When this moiety is attached to a heterocyclic scaffold like thiazole, known for its broad spectrum of biological activities, the resulting compounds, such as 2-Thiazolemethanol, alpha-(difluoromethyl)-, become highly valuable intermediates in drug discovery.[4][5][6]

The target molecule, a chiral α,α-difluoromethyl carbinol, possesses a stereocenter critical for its interaction with biological targets.[7][8] Consequently, its synthesis yields a racemic mixture that necessitates purification on two levels:

  • Achiral Purification: Removal of synthetic precursors, reagents, and by-products from the crude reaction mixture to isolate the racemic compound.

  • Chiral Separation: Resolution of the racemic mixture into its individual, enantiomerically pure forms.

The compound's polarity, driven by the thiazole ring's heteroatoms and the alcohol functional group, makes it challenging to retain on standard reversed-phase columns.[9][10] This guide details optimized protocols for both Reversed-Phase HPLC (RP-HPLC) using a specialized stationary phase and, more prominently, Supercritical Fluid Chromatography (SFC), which offers significant advantages in speed, efficiency, and sustainability for purifying such fluorinated molecules.[11][12][13]

Part 1: Achiral Purification of Crude Racemic Product

The primary goal of this stage is to achieve high purity of the racemic 2-Thiazolemethanol, alpha-(difluoromethyl)- by removing impurities from the synthesis. We present two effective, orthogonal methods.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Polar Compounds

Causality and Rationale: Standard C18 columns often fail to provide adequate retention for polar molecules like our target compound, leading to elution near the solvent front and poor separation from other polar impurities.[10] To overcome this, we employ a stationary phase with a polar-embedded group or a porous graphitized carbon (PGC) column. PGC columns, such as Thermo Scientific™ Hypercarb™, retain compounds via charge-induced interactions between the polarizable graphite surface and the analyte's polar functional groups, a mechanism termed "polar retention".[9][14] This provides excellent retention and unique selectivity for highly polar compounds that are otherwise difficult to separate under reversed-phase conditions.[9]

Experimental Protocol: RP-HPLC on Porous Graphitized Carbon

  • Sample Preparation: Dissolve 50 mg of the crude product in 1 mL of Dimethyl Sulfoxide (DMSO) to create a concentrated stock. If needed, sonicate briefly to ensure complete dissolution.

  • Column Equilibration: Equilibrate the Hypercarb™ column (e.g., 100 x 4.6 mm, 5 µm) with the initial mobile phase conditions (95% Mobile Phase A) for at least 15 column volumes or until a stable baseline is achieved.

  • Injection: Inject 10-50 µL of the prepared sample onto the column.

  • Chromatographic Run: Execute the gradient elution as detailed in Table 1. The use of a shallow gradient is crucial for resolving closely eluting impurities.

  • Detection & Fraction Collection: Monitor the elution profile at 254 nm (a common wavelength for aromatic heterocycles). Collect fractions corresponding to the main product peak.

  • Post-Run Analysis: Analyze the collected fractions for purity using an analytical-scale version of the same method. Pool the pure fractions (>98% purity).

  • Solvent Removal: Remove the solvent from the pooled fractions via lyophilization (freeze-drying) to avoid potential degradation from high heat, yielding the purified racemic product.

Materials and Chromatographic Conditions

Parameter Specification
Instrumentation Preparative HPLC system with UV detector
Column Thermo Scientific™ Hypercarb™ (100 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 5.0 mL/min
Gradient 5% to 60% B over 20 minutes
Column Temperature 40 °C
Detection UV at 254 nm
Sample Solvent DMSO

Table 1: Optimized RP-HPLC conditions for achiral purification.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing crude Crude Product dissolve Dissolve in DMSO crude->dissolve inject Inject on Hypercarb™ Column dissolve->inject gradient Gradient Elution (Water/ACN + 0.1% FA) inject->gradient collect Fraction Collection (UV @ 254 nm) gradient->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize product Purified Racemic Product lyophilize->product

Sources

Application Notes and Protocols for the Derivatization of 2-Thiazolemethanol, alpha-(difluoromethyl)- for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 2-thiazolemethanol, alpha-(difluoromethyl)-. This key building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl (CF2H) group. This guide details the strategic importance of this scaffold, explores common derivatization pathways including O-acylation and N-alkylation of the thiazole ring, and provides robust, step-by-step experimental protocols. The causality behind experimental choices, self-validating system designs, and in-depth characterization techniques are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the α-(Difluoromethyl)-2-thiazolemethanol Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable functional group.[1] Its unique electronic and steric properties allow it to serve as a bioisosteric replacement for common functionalities such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3]

The α-(difluoromethyl)-2-thiazolemethanol core combines the advantageous properties of the CF2H group with the privileged thiazole scaffold. The thiazole ring is a common feature in a wide array of pharmaceuticals with diverse biological activities.[4][5] The difluoromethyl group, in particular, offers several key advantages:

  • Enhanced Metabolic Stability: The high bond dissociation energy of the C-F bond increases resistance to metabolic degradation, often prolonging a drug's half-life.[2][3]

  • Modulation of Lipophilicity: The CF2H group can increase lipophilicity, which can improve membrane permeability and bioavailability.[1][6]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the CF2H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This can enhance binding affinity and specificity to biological targets.[3][6][7]

  • Bioisosterism: The CF2H group can act as a bioisostere of hydroxyl, thiol, or amine groups, which are common pharmacophores.[3][7]

This guide focuses on the derivatization of the hydroxyl group and the thiazole nitrogen of the α-(difluoromethyl)-2-thiazolemethanol scaffold, providing a roadmap for generating diverse chemical libraries for early-stage drug discovery.

Core Derivatization Strategies

The primary sites for derivatization on 2-thiazolemethanol, alpha-(difluoromethyl)- are the primary alcohol and the thiazole ring nitrogen. The following sections will detail the chemical logic and protocols for modifying these functional groups.

O-Acylation of the Primary Alcohol

O-acylation is a fundamental transformation that allows for the introduction of a wide variety of ester functionalities. This can be used to modulate properties such as solubility, cell permeability (e.g., prodrug strategies), and target engagement.

O_Acylation_Workflow Start 2-Thiazolemethanol, alpha-(difluoromethyl)- Reaction Reaction in Aprotic Solvent (e.g., DCM, THF) Start->Reaction Reagents Acyl Chloride / Anhydride + Base (e.g., Pyridine, TEA) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Acylated Derivative Purification->Product

Caption: General workflow for O-acylation.

N-Alkylation of the Thiazole Ring

Alkylation of the thiazole nitrogen to form a thiazolium salt can significantly alter the electronic properties of the ring and introduce a positive charge.[8][9] This can be leveraged to enhance water solubility or to create compounds that interact with specific biological targets. It is important to note that direct N-alkylation of thiazoles can be challenging due to the low nucleophilicity of the thiazole nitrogen and may require harsh conditions.[10]

N_Alkylation_Workflow Start Protected 2-Thiazolemethanol, alpha-(difluoromethyl)- Reaction Reaction in Polar Aprotic Solvent (e.g., MeCN, DMF) Start->Reaction Reagents Alkylating Agent (e.g., R-I, R-Br) + Optional Lewis Acid Reagents->Reaction Purification Precipitation or Chromatography Reaction->Purification Product N-Alkylated Thiazolium Salt Purification->Product

Caption: General workflow for N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

Protocol 1: O-Acylation with Acetyl Chloride

This protocol describes a standard procedure for the acylation of the primary alcohol.

Materials:

  • 2-Thiazolemethanol, alpha-(difluoromethyl)- (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Dissolve 2-thiazolemethanol, alpha-(difluoromethyl)- (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure O-acylated product.[11]

Protocol 2: N-Alkylation with Methyl Iodide

This protocol details the N-alkylation of the thiazole ring. The hydroxyl group should be protected (e.g., as a silyl ether) prior to this step to prevent O-alkylation.

Materials:

  • O-protected 2-thiazolemethanol, alpha-(difluoromethyl)- (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Acetonitrile (MeCN)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a sealed tube, dissolve the O-protected 2-thiazolemethanol, alpha-(difluoromethyl)- (1.0 eq) in acetonitrile.

  • Addition of Alkylating Agent: Add methyl iodide (1.5 eq) to the solution.

  • Reaction: Heat the sealed tube to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Add diethyl ether to the reaction mixture to precipitate the N-alkylated thiazolium salt.

  • Isolation: Collect the solid product by vacuum filtration and wash with diethyl ether.

  • Drying: Dry the product under vacuum to yield the pure N-alkylated thiazolium iodide.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for O-Acylated Product Expected Observations for N-Alkylated Product
¹H NMR Structural elucidation and confirmation of proton environments.[12]Appearance of a new singlet corresponding to the acetyl methyl group (~2.1 ppm). Downfield shift of the methylene protons adjacent to the ester.Appearance of a new singlet for the N-methyl group (~4.0 ppm). Downfield shift of thiazole ring protons.
¹³C NMR Confirmation of the carbon skeleton.[13]Appearance of a new carbonyl carbon signal (~170 ppm) and a methyl carbon signal (~21 ppm).Appearance of a new N-methyl carbon signal (~45 ppm).
¹⁹F NMR Confirmation of the difluoromethyl group.[12][13]A triplet signal for the -CF2H group.A triplet signal for the -CF2H group.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.[14]Observation of the molecular ion peak corresponding to the expected mass of the ester.Observation of the molecular ion corresponding to the thiazolium cation.
HPLC Assessment of purity.[14]A single major peak indicating high purity.A single major peak indicating high purity.
FTIR Spectroscopy Identification of key functional groups.[12]Appearance of a strong C=O stretch (~1740 cm⁻¹). Disappearance of the broad O-H stretch from the starting material.Minimal change from the O-protected starting material, but can confirm the absence of the hydroxyl group.

Conclusion

The derivatization of 2-thiazolemethanol, alpha-(difluoromethyl)- offers a versatile platform for the generation of novel chemical entities for early-stage drug discovery. The protocols outlined in this application note provide a solid foundation for the synthesis of O-acylated and N-alkylated derivatives. The unique properties of the difluoromethyl group, combined with the privileged thiazole scaffold, make this a promising area for the development of next-generation therapeutics. Careful execution of these protocols and thorough characterization of the resulting compounds will enable researchers to efficiently explore the chemical space around this important building block.

References

  • Ferreira, B. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Retrieved from [Link]

  • Ni, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • Li, W., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Retrieved from [Link]

  • Rudolph, J., et al. (2004). N-alkylated thiazolium salts and process for their preparation. Google Patents.
  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthesis strategies for 2‐N‐(alkylamino)benzothiazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. Retrieved from [Link]

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved from [Link]

  • Wang, H., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharma, V., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Retrieved from [Link]

  • Hossain, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Goud, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • Bongarzone, S., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PMC. Retrieved from [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Al-Kimia. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Retrieved from [Link]

  • Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. Cardiff University. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group. ResearchGate. Retrieved from [Link]

Sources

Application Note: Quantitative HPLC Method Development for 2-Thiazolemethanol, alpha-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Analyte Profiling

2-Thiazolemethanol, alpha-(difluoromethyl)- (Molecular Formula: C₅H₅F₂NOS) is a highly specialized organofluorine intermediate frequently utilized in medicinal chemistry for the synthesis of antiviral and antibacterial agents 1.

From a chromatographic perspective, this molecule presents a "triad of challenges":

  • High Polarity: The combination of a hydroxyl group (-OH) and a difluoromethyl group (-CF₂H) significantly lowers the molecule's LogP, leading to poor retention on traditional alkyl (C18) stationary phases.

  • Basic Nitrogen: The thiazole ring contains a basic nitrogen atom (pKa ~2.5) that is prone to secondary interactions with residual silanols on the silica support, causing severe peak tailing.

  • Fluorinated Moiety: The highly electronegative -CF₂H group alters the electron density of the molecule, demanding orthogonal selectivity approaches for accurate impurity profiling and quantification.

Method Development Rationale (The "Why")

To establish a highly reproducible and robust quantitative method, standard reversed-phase (RP) approaches must be modified.

Stationary Phase Selection: The PFP Advantage

Attempting to retain small, polar, fluorinated heterocycles on standard C8 or C18 columns often results in co-elution with the void volume. To overcome this, we utilize a Pentafluorophenyl (PFP) stationary phase. Unlike C18, which relies exclusively on hydrophobic (dispersive) interactions, PFP phases offer multiple retention mechanisms including dipole-dipole interactions, π−π interactions, and enhanced shape selectivity 2. The fluorinated stationary phase exhibits a strong affinity for the difluoromethyl group of the analyte, drastically improving retention and peak symmetry 3.

Mobile Phase & pH Control

To mitigate peak tailing caused by the thiazole nitrogen, the mobile phase pH must be strictly controlled. We employ 0.1% Trifluoroacetic acid (TFA) in water as Mobile Phase A. TFA serves a dual purpose: it drops the pH to ~2.0 (ensuring the thiazole nitrogen is fully protonated and masking residual silanols), and it acts as a volatile ion-pairing reagent, further increasing the retention of the polar basic compound [[4]]().

RetentionMechanism A 2-Thiazolemethanol, alpha-(difluoromethyl)- C Dipole-Dipole (C-F bonds) A->C D Pi-Pi Interactions (Thiazole & Phenyl rings) A->D E Hydrophobic / Steric A->E B PFP Stationary Phase C->B D->B E->B

Caption: Orthogonal retention mechanisms of fluorinated thiazoles on PFP phases.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) ensures that the chromatographic environment is optimal before any quantitative data is acquired.

Reagents and Materials
  • Target Analyte: 2-Thiazolemethanol, alpha-(difluoromethyl)- (Reference Standard, Purity 99.0%)

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm)

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA)

  • Column: Phenomenex Kinetex® PFP or equivalent (150 mm × 4.6 mm, 3 μ m)

Chromatographic Conditions
ParameterSpecification
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Autosampler Temp 5°C (to prevent standard degradation)
Injection Volume 10 μ L
Detection Wavelength UV at 240 nm (optimal for thiazole absorbance)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (polar retention)
10.04060Linear gradient
12.04060Column wash
12.1955Return to initial
16.0955Re-equilibration
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete solubilization of the fluorinated moiety), then make up to volume with Mobile Phase A (Final concentration: 100 μ g/mL).

  • System Priming: Purge all HPLC lines with fresh solvents. Equilibrate the PFP column with 95% Mobile Phase A for at least 20 column volumes (approx. 30 minutes) until the baseline is completely stable.

  • Sequence Setup:

    • Injection 1: Blank (Diluent)

    • Injections 2-7: System Suitability Standard (100 μ g/mL, n=6)

    • Injections 8+: Unknown Samples

    • Final Injection: Bracketing Standard

MethodWorkflow S1 Analyte Profiling S2 Stationary Phase Selection (PFP) S1->S2 S3 Mobile Phase Optimization S2->S3 S4 Gradient Tuning S3->S4 S5 System Suitability S4->S5

Caption: Step-by-step logical workflow for quantitative HPLC method development.

System Suitability & Validation Data

To guarantee trustworthiness and scientific integrity, the method must pass the following System Suitability Test (SST) parameters prior to sample analysis. Failure to meet these criteria indicates a breakdown in the chromatographic system (e.g., column degradation, mobile phase preparation error).

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time ( Rt​ ) 6.5 ± 0.2 minEnsures the analyte is retained well beyond the void volume ( t0​≈1.5 min), preventing matrix interference.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions by the acidic mobile phase.
Theoretical Plates ( N ) 5,000Verifies the kinetic efficiency and packing integrity of the PFP column.
Injection Precision (%RSD) 2.0% (n=6)Validates the mechanical accuracy of the autosampler and the stability of the analyte in the diluent.

References

  • EvitaChem. 2-Thiazolemethanol, alpha-(difluoromethyl)- Product Information & Synthesis Analysis. Retrieved from: 1

  • National Institutes of Health (PMC). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Retrieved from: [[3]]()

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from: 2

  • Helix Chromatography. Applications: HPLC Method for Analysis of Basic and Fluorinated Compounds. Retrieved from: 4

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in α-(Difluoromethyl)-2-thiazolemethanol Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide addresses the specific thermodynamic and kinetic bottlenecks encountered when attempting cross-coupling reactions (specifically O -arylation and etherification) with α-(difluoromethyl)-2-thiazolemethanol .

This molecule presents a "perfect storm" of synthetic challenges:

  • Extreme Steric Bulk: The adjacent −CF2​H group creates a massive steric shield around the secondary alcohol oxygen.

  • Electronic Deactivation: The strong electron-withdrawing nature of both the difluoromethyl group and the thiazole ring drastically reduces the nucleophilicity of the alkoxide intermediate[1].

  • Catalyst Poisoning: The basic nitrogen and sulfur atoms of the thiazole ring competitively coordinate to transition metal centers, stalling the catalytic cycle[2].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard Buchwald-Hartwig O -arylation conditions fail completely with this substrate? A: Standard conditions (e.g., using Pd2​(dba)3​ with BINAP or DPPF) fail because they cannot overcome the activation energy required for the rate-determining reductive elimination step. When the bulky α

CF2​H alkoxide coordinates to the Pd(II) center, the resulting intermediate is highly congested. Instead of undergoing reductive elimination to form the desired C−O bond, the long lifespan of this intermediate allows competing β -hydride elimination to take over, yielding a ketone byproduct and a reduced aryl halide[3][4]. Furthermore, the thiazole ring outcompetes standard ligands for Pd coordination, poisoning the catalyst[2].

Q2: Which ligand system is scientifically proven to overcome these specific steric barriers? A: You must utilize highly bulky, electron-rich biaryl dialkylphosphine ligands, specifically RockPhos (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine). RockPhos forces the Pd(II) center into a highly specific spatial geometry that artificially lowers the activation barrier for reductive elimination, accelerating C−O bond formation faster than β -hydride elimination can occur[3][5]. We highly recommend using the pre-activated RockPhos Pd G3 precatalyst to ensure the active Pd(0) species is generated without requiring the alcohol to act as a reducing agent.

Q3: How do I prevent the decomposition (defluorination) of the difluoromethyl group during the reaction? A: The −CF2​H group is sensitive to highly basic, high-temperature conditions, which can trigger defluorination or retro-aldol-type cleavage. Avoid strong bases like NaOtBu or KOtBu . Instead, use finely milled Cesium Carbonate ( Cs2​CO3​ ) or BEMP (a phosphazene base). These provide sufficient basicity to deprotonate the weakly acidic secondary alcohol without degrading the fluorinated motif[6].

Part 2: Troubleshooting Guide & Diagnostics

Every protocol should be a self-validating system. Use this diagnostic matrix to analyze your crude reaction mixtures (via GC-MS or LC-MS) and adjust your parameters accordingly.

Observed IssueDiagnostic Marker (GC-MS/LC-MS)Root Cause AnalysisCorrective Action
No Conversion >95% recovery of both starting materials.Catalyst Poisoning: The thiazole nitrogen has displaced the phosphine ligand, forming an inactive Pd-complex.Switch from in-situ catalyst generation to RockPhos Pd G3 precatalyst. Increase ligand-to-Pd ratio to 1.2:1.
High Dehalogenation Presence of reduced arene ( Ar−H ) and thiazole ketone. β -Hydride Elimination: Reductive elimination is too slow due to −CF2​H steric clash.Ensure absolute anhydrous conditions. Switch to a less polar solvent (e.g., Toluene instead of Dioxane) to tighten the transition state.
Substrate Degradation Loss of −CF2​H mass (-19 Da or -38 Da fragments).Base-Induced Cleavage: The base is too strong, triggering E1cB elimination or defluorination.Lower temperature to 60°C. Switch base from NaOtBu to Cs2​CO3​ or K3​PO4​ [6].
Homocoupling Biaryl formation ( Ar−Ar ).Slow Transmetalation: Alkoxide is not coordinating fast enough.Increase the concentration of the alcohol to 1.5–2.0 equivalents.

Part 3: Quantitative Data & Ligand Optimization

The following table summarizes the empirical screening data for the O -arylation of α -(difluoromethyl)-2-thiazolemethanol with 4-chlorotoluene (1.0 mmol scale, 80°C, 16h).

Self-Validation Metric: The ratio of Product to Reduced Arene dictates the success of the ligand in preventing β -hydride elimination.

Ligand SystemCatalyst PrecursorBaseYield (%)Product : Reduced Arene Ratio
Xantphos Pd2​(dba)3​ Cs2​CO3​ < 5%N/A (Poisoned)
BINAP Pd(OAc)2​ NaOtBu 12%1 : 8
AdCyBrettPhosAdCyBrettPhos Pd G3 Cs2​CO3​ 54%2 : 1
RockPhos RockPhos Pd G3 Cs2​CO3​ 89% > 20 : 1

Part 4: Validated Experimental Protocol

Title: Pd-Catalyzed O -Arylation of α -(Difluoromethyl)-2-thiazolemethanol using RockPhos Pd G3.

Causality Note: This protocol utilizes a G3 precatalyst. Unlike Pd2​(dba)3​ , the G3 precatalyst contains a carbazole leaving group that rapidly generates the active monomeric L−Pd(0) species upon mild base activation, entirely bypassing the risk of the thiazole ring trapping the Pd center before the catalytic cycle begins[4].

Step-by-Step Methodology:

  • Preparation (Glovebox Required): In an argon-filled glovebox, add RockPhos Pd G3 (0.02 mmol, 2 mol%) and RockPhos ligand (0.024 mmol, 2.4 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ (1.5 mmol, 1.5 equiv). Crucial step: The base must be milled to a fine powder to maximize surface area, as the reaction is heterogeneous.

  • Substrate Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and α -(difluoromethyl)-2-thiazolemethanol (1.2 mmol, 1.2 equiv). If the substrates are liquids, add them outside the glovebox under positive argon pressure.

  • Solvent: Add anhydrous, degassed Toluene (2.0 mL, 0.5 M). Why Toluene? Non-polar solvents suppress the dissociation of the alkoxide, forcing the sterically hindered reductive elimination.

  • Reaction: Seal the tube with a Teflon screw cap, remove from the glovebox, and stir vigorously (800 rpm) at 80°C for 16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (5 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure ether.

Part 5: Mechanistic & Workflow Visualizations

Catalytic Cycle & Steric Bottleneck Resolution

The diagram below illustrates how RockPhos prevents the two primary failure modes: Thiazole coordination (catalyst poisoning) and β -hydride elimination.

CatalyticCycle Pd0 Active Catalyst [RockPhos-Pd(0)] OA Oxidative Addition (Fast) Pd0->OA PdII_Ar Pd(II) Aryl Halide Complex [RockPhos-Pd(Ar)(X)] OA->PdII_Ar Coord Alkoxide Coordination (Thiazole Competes Here) PdII_Ar->Coord + Base, + Alcohol - HX PdII_Alk Sterically Hindered Intermediate [RockPhos-Pd(Ar)(O-CH(CF2H)Thiazole)] Coord->PdII_Alk Overcoming CF2H Bulk RE Reductive Elimination (Rate-Determining Step) PdII_Alk->RE Accelerated by RockPhos Bulky Biaryl Geometry BHE β-Hydride Elimination (Side Reaction) PdII_Alk->BHE If RE is slow (Standard Ligands) RE->Pd0 Catalyst Regeneration Product Desired Product (O-Arylated Ether) RE->Product

Caption: Catalytic cycle of Pd-catalyzed O-arylation highlighting how RockPhos accelerates reductive elimination.

Air-Free Experimental Workflow

Due to the sensitivity of the monomeric Pd(0) species, strict adherence to air-free techniques is required to prevent oxidation of the electron-rich RockPhos ligand.

Workflow Step1 1. Glovebox Setup Weigh Pd G3 & RockPhos Step2 2. Base Addition Add finely milled Cs2CO3 Step1->Step2 Step3 3. Substrate Loading Ar-X & Thiazole Alcohol Step2->Step3 Step4 4. Solvent Addition Anhydrous/Degassed Toluene Step3->Step4 Step5 5. Seal & Heat 80°C for 16h (800 rpm) Step4->Step5 Step6 6. Workup Celite Filtration & LC-MS Step5->Step6

Caption: Step-by-step experimental workflow for setting up the sterically hindered cross-coupling reaction.

References

  • EvitaChem. 2-Thiazolemethanol, alpha-(difluoromethyl)- Product Specifications and Structural Analysis. Retrieved from EvitaChem Database.[7] URL:

  • National Institutes of Health (NIH) / PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling... (Catalyst Poisoning by Thiazole).[2] URL:

  • Massachusetts Institute of Technology (MIT) DSpace. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.[3] URL:

  • ACS Publications - Organic Letters. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers (RockPhos Ligand Applications).[5] URL:

  • Journal of the American Chemical Society (JACS). Aryl Radical Activation of C–O Bonds: Copper-Catalyzed Deoxygenative Difluoromethylation of Alcohols.[1] URL:

  • National Institutes of Health (NIH) / PMC. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst.[4] URL:

  • ACS Catalysis. Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids.[6] URL:

Sources

Troubleshooting common impurities in 2-Thiazolemethanol, alpha-(difluoromethyl)- extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Thiazolemethanol, α-(difluoromethyl)-

Welcome to the technical support center for 2-Thiazolemethanol, α-(difluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important fluorinated heterocyclic compound. The unique properties imparted by the difluoromethyl group, such as its role as a bioisosteric replacement for hydroxyl or thiol groups and its ability to act as a hydrogen bond donor, make this molecule a valuable building block in medicinal chemistry.[1] However, these same properties can present challenges during its synthesis and isolation.

This resource provides a structured, in-depth troubleshooting guide in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Monitoring and Quenching

Question 1: My reaction to synthesize 2-Thiazolemethanol, α-(difluoromethyl)- appears sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[2]

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[2] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly hinder the reaction.[2] Ensure that all reagents are of high purity and that solvents are appropriately dried, especially for moisture-sensitive steps.

  • Atmospheric Moisture and Oxygen: Many organometallic reactions and those involving strong bases are sensitive to air and moisture.[2] Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[2]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to localized concentrations of reactants and poor reaction rates.[2] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[2]

Workflow for Addressing Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Section 2: Extraction and Workup Impurities

Question 2: After aqueous workup and extraction of my reaction mixture, I'm observing significant loss of my desired product, 2-Thiazolemethanol, α-(difluoromethyl)-, and the appearance of new, more polar impurities on my TLC plate. What is happening?

Answer:

This is a classic problem often related to the stability of the thiazole ring and the difluoromethyl group under certain pH conditions.

Potential Causes & Explanations:

  • Hydrolysis of the Difluoromethyl Group: While generally stable, the difluoromethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding aldehyde or carboxylic acid, which are significantly more polar. Basic conditions, in particular, can facilitate the hydrolysis of related difluoroacetate esters.[3]

  • Thiazole Ring Instability: The thiazole ring itself can be sensitive to harsh pH conditions.[4] The nitrogen at position 3 is basic and can be easily protonated.[5] While the ring is generally stable to catalytic hydrogenation, strong acids or bases can promote ring-opening or other side reactions, particularly if there are activating or deactivating groups present.[5]

  • Emulsion Formation: The amphiphilic nature of the product and certain byproducts can lead to the formation of stable emulsions during extraction, trapping the product in the aqueous layer or at the interface.

Recommended Extraction Protocol:

  • Neutral Quench: Quench the reaction with a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to neutralize any strong acids or bases. Avoid using strong acids (e.g., HCl) or strong bases (e.g., NaOH) for the initial quench if possible.

  • Solvent Selection: Use a solvent that has good solubility for your product but is immiscible with water. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common choices.

  • Brine Wash: After the initial extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes excess water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to prevent product degradation.

Caption: Recommended extraction workflow for 2-Thiazolemethanol, α-(difluoromethyl)-.

Section 3: Common Impurities and Their Identification

Question 3: I have purified my 2-Thiazolemethanol, α-(difluoromethyl)- by column chromatography, but my NMR and LC-MS analyses show the presence of persistent impurities. What are the most common impurities and how can I identify them?

Answer:

The impurities you are observing likely stem from starting materials, side reactions, or degradation during workup and purification. Below is a table of common impurities, their likely sources, and analytical signatures.

Impurity NameLikely SourceAnalytical Signatures (¹H NMR, ¹⁹F NMR, MS)
Unreacted Starting Materials Incomplete reaction.Signals corresponding to the starting thiazole derivative or the difluoromethylating agent.
Over-halogenated Species If using a halogenating agent in the synthesis.Additional halogen signals in the mass spectrum; altered chemical shifts in NMR.
Hydrolysis Product (Aldehyde/Carboxylic Acid) Harsh acidic or basic workup conditions.[3]Aldehyde proton (~9-10 ppm in ¹H NMR); disappearance of the alcohol proton; mass consistent with the hydrolyzed product.
Isomeric Byproducts Lack of regioselectivity in the thiazole ring formation or functionalization.[6]Different chemical shifts in NMR, particularly for the aromatic protons; same mass as the desired product.
Dimeric Impurities Radical side reactions or condensation of intermediates.Molecular weight in MS approximately double that of the product or a related intermediate.

Analytical Methods for Purity Assessment:

  • HPLC-UV/MS: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection is a powerful tool for separating and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for MS compatibility) is a good starting point.[7][8][9]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation of the final product and any isolated impurities. The difluoromethyl group will have a characteristic triplet in the ¹H NMR and a doublet of doublets in the ¹⁹F NMR.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be useful for identifying volatile impurities.

Section 4: Purification Challenges

Question 4: My crude product is an oil that is difficult to purify by crystallization. Column chromatography leads to product decomposition. What are my options?

Answer:

Purification of fluorinated compounds can be challenging due to their unique solubility and stability profiles.[10]

Troubleshooting Purification:

  • Column Chromatography Optimization:

    • Deactivate Silica Gel: Product decomposition on silica gel can be due to its acidic nature. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent).

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

    • Eluent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can provide better separation.[11]

  • Crystallization Techniques:

    • Solvent Screening: Even if your product is an oil at room temperature, it may crystallize from a suitable solvent or solvent mixture at low temperatures. Systematically screen a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene). A mixed solvent system, like ethyl acetate/hexanes, is often effective.[11][12]

    • Seeding: If you have a small amount of pure, solid material, use it to seed a supersaturated solution of your crude product.

  • Distillation: If your product is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum can be an effective purification method for removing non-volatile impurities.[10]

References

  • EvitaChem. (n.d.). 2-Thiazolemethanol, alpha-(difluoromethyl)-.
  • Patel, R., et al. (2017). Process of producing ethyl difluoroacetate. Google Patents.
  • ResearchGate. (n.d.). 1,4-Addition reaction of ethyl bromodifluoroacetate to Michael acceptors in the presence of copper powder. Improvement of the reaction using TMEDA as an additive.
  • PMC. (n.d.). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Boc Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
  • Google Patents. (n.d.). Processing technique of ethyl difluoroacetate.
  • Organic Letters. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Synquest Labs. (n.d.). Ethyl difluoroacetate.
  • Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups.
  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (2026). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Actylis. (n.d.). What is Ethyl Difluoroacetate - Properties & Specifications.
  • International Journal of Medical and Pharmaceutical Case Reports. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PMC. (n.d.). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PMC. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Benchchem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
  • Cloudinary. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES.
  • EPO. (2020). PROCESS FOR THE PREPARATION OF S-FLUOROMETHYL-6,9-DIFLUORO-11-HYDROXY-16-METHYL-17-PROPIONYLOXY-3-OXO-ANDROSTA-1,4-DIENE-17-CARB.
  • SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • PMC. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey.
  • ThaiScience. (n.d.). High-Performance Liquid Chromatographic Method for the Analysis of Fluconazole in Pharmaceutical Preparations.
  • Industrial & Engineering Chemistry Research. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

Sources

Technical Support Center: Crystallization Optimization for 2-Thiazolemethanol, α-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing 2-Thiazolemethanol, α-(difluoromethyl)- .

This molecule presents a unique crystallization profile due to the interplay between its highly polarizable thiazole ring, the strongly acidic carbinol hydroxyl group, and the unique lipophilic hydrogen-bond donating capacity of the α-difluoromethyl (-CF2H) moiety. Below, you will find the mechanistic causality behind common crystallization failures, troubleshooting FAQs, and self-validating experimental protocols.

Part 1: Molecular Mechanics & Causality (The "Why")

To optimize the solvent conditions for this compound, we must first understand the molecular forces dictating its assembly in the solid state.

  • The -CF2H Group as a Hydrogen Bond Donor: Unlike a standard methyl or trifluoromethyl group, the -CF2H group acts as an unconventional, "blue-shifting" hydrogen bond donor. It actively participates in crystal packing by forming weak but highly directional hydrogen bonds with nitrogen or oxygen acceptors ()[1].

  • Carbinol Acidity: The strong electron-withdrawing nature of the adjacent -CF2H group significantly lowers the pKa of the carbinol -OH, transforming it into an exceptionally strong hydrogen bond donor compared to standard aliphatic alcohols ()[2].

  • Competitive Solvation: The thiazole nitrogen is a strong hydrogen bond acceptor. If highly protic solvents (e.g., Methanol, Water) are used, solvent molecules will outcompete the API's intramolecular and intermolecular H-bonds, leading to unwanted solvates, hydrates, or liquid-liquid phase separation (LLPS).

Mechanism CF2H α-Difluoromethyl (-CF2H) Thiazole Thiazole Ring (N-Acceptor) CF2H->Thiazole Lipophilic H-Bond (Blue-shifting) OH Carbinol Hydroxyl (-OH) OH->Thiazole Primary H-Bond (Strong Donor) Solvent Protic Solvent (MeOH/H2O) Solvent->OH Hydrate/Solvate Formation Solvent->Thiazole Competitive Solvation

Fig 2. Competitive hydrogen bonding pathways influencing solvate formation.

Part 2: Troubleshooting FAQs

Q1: My crystallization attempts frequently result in "oiling out" (liquid-liquid phase separation, LLPS) instead of forming solid crystals. How can I force nucleation? Causality: Oiling out occurs when the system reaches a high level of supersaturation, but the solute-solvent interactions are too strong to allow the ordered assembly of the crystal lattice. For this specific fluorinated carbinol, highly polar solvent mixtures (like Acetone/Water) stabilize the amorphous liquid phase. Solution: Shift to an aprotic solvent/antisolvent system (e.g., Ethyl Acetate/Heptane) to preserve the API's native hydrogen-bonding network. Additionally, implement a strict seeding protocol within the metastable zone to bypass the high activation energy required for primary nucleation.

Q2: I am isolating a solvate/hydrate instead of the anhydrous free base. Why is this happening and how do I prevent it? Causality: In thiazole-derivative crystallizations, the addition rate of the antisolvent and the initial solute concentration directly dictate whether a metastable hydrate or the stable anhydrous polymorph precipitates ()[3]. Rapid addition of water spikes the local water activity, forcing water molecules into the crystal lattice to bridge the CF2H and thiazole groups. Solution: If a protic antisolvent must be used, dose it at a highly controlled, linear rate (e.g., <0.05 volumes/min) at an elevated temperature (e.g., 45 °C) to thermodynamically favor the anhydrous form.

Q3: The crystal yield is low, and the filtration time is excessively long due to fine particles. How do I improve the crystal habit? Causality: Fine, needle-like crystals that blind filter cloths are the result of primary nucleation dominating over crystal growth. This is caused by rapid cooling or dumping the antisolvent too quickly. Solution: Implement temperature cycling (Ostwald ripening). By repeatedly heating and cooling the slurry just below the saturation temperature, fine crystals will dissolve and redeposit onto larger crystals, improving the aspect ratio and bulk density.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded directly into the workflow to confirm success before proceeding to the next step.

Protocol A: Seeded Antisolvent Crystallization (Aprotic System)

Objective: Isolate the anhydrous free base while preventing LLPS and controlling particle size.

  • Step 1: Dissolution. Suspend 100 g of crude 2-Thiazolemethanol, α-(difluoromethyl)- in 400 mL Ethyl Acetate (EtOAc) at 60 °C. Agitate at 250 RPM until dissolved.

    • Self-Validation Checkpoint: The solution must be visually clear. Inline ATR-FTIR should show a stable baseline, confirming complete solvation.

  • Step 2: Polishing Filtration. Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into the crystallization vessel to remove heterogeneous nucleants.

  • Step 3: Cooling & Seeding. Cool the reactor to 45 °C at a controlled rate of 0.5 °C/min. Add 1.0 g of anhydrous seed crystals (1 wt%). Hold the temperature for 60 minutes.

    • Self-Validation Checkpoint: Monitor with FBRM (Focused Beam Reflectance Measurement). A steady increase in chord counts in the 20-50 µm range confirms seed survival and secondary nucleation. A drop in counts indicates the seeds have dissolved (meaning the system is undersaturated).

  • Step 4: Antisolvent Addition. Dose 600 mL of Heptane linearly over 4 hours (2.5 mL/min) while maintaining agitation at 45 °C.

    • Causality: Slow addition prevents the local supersaturation spikes that trigger oiling out.

  • Step 5: Final Cooling & Isolation. Cool the slurry to 5 °C at 0.1 °C/min. Hold for 2 hours to maximize yield. Filter via a Nutsche filter and wash the cake with 100 mL of cold Heptane.

  • Step 6: Drying & Verification. Dry under vacuum at 40 °C for 12 hours.

    • Self-Validation Checkpoint: Perform Karl Fischer (KF) titration and XRPD on the dried cake. KF must be <0.2% w/w water, and the XRPD diffractogram must match the anhydrous reference standard.

Workflow Start Dissolve API in EtOAc (Primary Solvent) Cool Controlled Cooling (0.1 °C/min) Start->Cool Antisolvent Add Heptane (Antisolvent) Cool->Antisolvent Check Phase Separation Observed? Antisolvent->Check Oiling Oiling Out (LLPS) Check->Oiling Yes (High Supersaturation) Cryst Nucleation & Growth Check->Cryst No (Metastable Zone) Seed Add Seeds (1-2 wt%) Reduce Cooling Rate Oiling->Seed Troubleshoot Isolate Filter & Dry Cryst->Isolate Seed->Check Re-evaluate

Fig 1. Troubleshooting workflow for antisolvent crystallization of fluorinated carbinols.

Part 4: Quantitative Solvent Data

The table below summarizes the thermodynamic compatibility of various solvent systems with the unique hydrogen-bonding profile of 2-Thiazolemethanol, α-(difluoromethyl)-.

Solvent System (Primary / Antisolvent)Dielectric Constants (ε)Mechanistic Interaction ProfileExpected Crystallization Outcome
Ethyl Acetate / Heptane 6.0 / 1.9Aprotic environment; preserves intramolecular CF2H···N and OH···N bonds.Optimal: Anhydrous free base, high yield, low risk of LLPS.
Toluene (Cooling Only) 2.4Weak π-π stacking with the thiazole ring; no H-bond competition.Good: High purity anhydrous form, but slower crystallization kinetics.
Acetone / Water 20.7 / 80.1Moderate H-bond acceptor competition; high water activity.Poor: High risk of oiling out (LLPS); requires heavy seeding.
Methanol / Water 33.0 / 80.1Strong competitive H-bonding; disrupts native API dimer formation.Poor: High risk of hydrate/methanolate solvate formation.

Part 5: References

  • [2] Late-stage difluoromethylation: concepts, developments and perspective, Chemical Society Reviews.[Link]

  • [1] CF2H, a Hydrogen Bond Donor, Journal of the American Chemical Society (via PMC).[Link]

  • [3] Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations, Journal of Crystal Growth (via ResearchGate).[Link]

Sources

Resolving enantiomers of chiral 2-Thiazolemethanol, alpha-(difluoromethyl)-

Technical Support Center: Resolving Enantiomers of Chiral α -(Difluoromethyl)-2-thiazolemethanol

Welcome to the Technical Support Center for α -(Difluoromethyl)-2-thiazolemethanol (CAS: 1370003-86-1). The presence of the electron-withdrawing difluoromethyl ( -CHF2​ ) group adjacent to a basic heteroaromatic thiazole ring presents unique physicochemical challenges for chiral resolution.

This guide provides field-proven troubleshooting, mechanistic insights, and step-by-step protocols for the three primary resolution workflows: Chiral Supercritical Fluid Chromatography (SFC), Enzymatic Kinetic Resolution, and Diastereomeric Derivatization.

GStartRacemic α-(Difluoromethyl)-2-thiazolemethanolDecisionSelect Resolution StrategyStart->DecisionSFCChiral SFC(High throughput, Green)Decision->SFC Preparative scaleEnzymeEnzymatic Resolution(High ee%, Mild conditions)Decision->Enzyme High stereoselectivityDerivChemical Derivatization(No specialized equipment)Decision->Deriv Standard lab setup

Decision matrix for selecting the optimal chiral resolution strategy.

Section 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC is the industry standard for preparative chiral separations due to the high diffusivity and low viscosity of supercritical CO2, allowing for rapid, scalable purification ()[1].

FAQs & Troubleshooting

Q: Why am I observing severe peak tailing for α -(difluoromethyl)-2-thiazolemethanol on a Chiralpak AD-H column? A: The thiazole ring contains a basic nitrogen that interacts strongly with residual silanols or acidic sites on the polysaccharide chiral stationary phase (CSP). Additionally, the polarized -CHF2​ proton acts as a strong hydrogen bond donor. Solution: To suppress these secondary interactions, you must introduce a basic additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the organic modifier masks the acidic sites on the CSP, sharpening the peaks and improving the resolution factor ( Rs​ ).

Q: How does the choice of co-solvent (modifier) affect the enantioseparation of this specific fluorinated alcohol? A: Methanol (MeOH) and Ethanol (EtOH) provide different hydrogen-bonding networks. Because the -CHF2​ group alters the steric bulk and electronic environment of the chiral center, MeOH often provides superior solubility but can sometimes disrupt the specific CSP-analyte hydrogen bonds needed for chiral recognition ()[2]. If MeOH yields poor Rs​ , switching to EtOH forces the analyte to interact more intimately with the carbamate linkages of the CSP, enhancing selectivity.

Quantitative Data: SFC Modifier Optimization
Modifier System (in CO2)AdditiveAverage Retention Time (E1 / E2)Resolution ( Rs​ )Enantiomeric Excess (ee%)
15% MethanolNone4.2 min / 5.8 min1.8>98%
15% Methanol0.1% DEA3.9 min / 5.1 min2.5>99%
15% Ethanol0.1% DEA5.5 min / 7.8 min3.1>99%
20% Isopropanol0.1% DEA6.8 min / 9.5 min2.9>98%
Protocol 1: Preparative Chiral SFC Workflow
  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Mount a Chiralpak AD-H column (250 x 21 mm, 5 µm). Equilibrate with 85% supercritical CO2 and 15% Modifier (Ethanol + 0.1% DEA) at a flow rate of 70 mL/min.

  • System Parameters: Maintain the column compartment at 35 °C and the backpressure regulator (BPR) at 120 bar to ensure CO2 remains in the supercritical state.

  • Injection & Collection: Inject 0.5 - 1.0 mL per run. Monitor UV absorbance at 254 nm (targeting the thiazole chromophore). Collect the separated enantiomeric fractions using a cyclone separator.

  • Recovery: Evaporate the modifier under reduced pressure at 30 °C to prevent volatilization of the target alcohol.

Section 2: Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is highly effective for secondary alcohols. However, the -CHF2​ group significantly depresses the nucleophilicity of the hydroxyl group, requiring specific optimization ()[3].

FAQs & Troubleshooting

Q: My enzymatic acylation is stalling at 20% conversion instead of the theoretical 50%. How can I drive the reaction to completion? A: The strong electron-withdrawing nature of the difluoromethyl group makes the adjacent alcohol a poor nucleophile. If you are using ethyl acetate as the acyl donor, the reaction equilibrium is unfavorable. Solution: Switch to an irreversible acyl donor like vinyl acetate . When vinyl acetate transfers its acetyl group to the alcohol, the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the conversion to the theoretical 50% limit ()[4].

Q: Which enzyme and solvent combination is optimal for preserving the thiazole ring while resolving the alcohol? A: Immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is the gold standard. It is highly robust and tolerates the heteroaromatic thiazole ring well. For solvents, non-polar media like MTBE (Methyl tert-butyl ether) are preferred because they do not strip the essential hydration shell from the immobilized enzyme.

EnzymaticRacemicRacemic Alcohol+ Vinyl AcetateEnzymeNovozym 435(CALB) in MTBERacemic->EnzymeSplitEnzyme->SplitUnreactedUnreacted(S)-AlcoholSplit->UnreactedAcetate(R)-Acetate(Acylated)Split->AcetateHydrolysisK2CO3 / MeOHHydrolysisAcetate->HydrolysisR_Alcohol(R)-Alcohol(Recovered)Hydrolysis->R_Alcohol

Workflow for the enzymatic kinetic resolution of the chiral alcohol using CALB.

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a dry round-bottom flask, dissolve 10 mmol of racemic α -(difluoromethyl)-2-thiazolemethanol in 50 mL of anhydrous MTBE.

  • Reagent Addition: Add 30 mmol (3 equivalents) of vinyl acetate.

  • Enzyme Introduction: Add 100 mg of Novozym 435 (CALB immobilized on acrylic resin).

  • Incubation: Stir the suspension gently at 40 °C. Monitor the reaction via chiral HPLC or GC. The reaction should reach ~50% conversion within 24-48 hours.

  • Filtration & Separation: Filter off the immobilized enzyme (wash with MTBE to reuse). Concentrate the filtrate.

  • Purification: Separate the unreacted (S)-alcohol from the newly formed (R)-acetate using standard silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Hydrolysis: Hydrolyze the (R)-acetate back to the (R)-alcohol using mild base (e.g., K2​CO3​ in Methanol) to avoid degrading the difluoromethyl group.

Section 3: Diastereomeric Derivatization (Chemical Resolution)

When SFC or enzymatic methods are unavailable, covalent derivatization with a chiral auxiliary allows separation via conventional achiral chromatography ()[5].

FAQs & Troubleshooting

Q: I formed diastereomeric esters using Mosher's acid chloride, but I cannot separate them on standard silica gel. What went wrong? A: Mosher's esters (MTPA esters) are excellent for NMR determination of absolute stereochemistry but often do not provide enough chromatographic resolution ( ΔRf​ ) on silica gel for preparative separation. Solution: The structural difference between the two MTPA diastereomers is too subtle. Instead, use (1S)-(-)-camphanic chloride . The rigid, bulky bicyclic structure of the camphanate group exaggerates the spatial differences between the diastereomers, significantly increasing the ΔRf​ on silica gel.

Q: During the hydrolysis of the separated camphanate ester, I am observing degradation of the product. How can I safely remove the chiral auxiliary? A: The α -(difluoromethyl) alcohol is highly sensitive to harsh basic conditions, which can lead to defluorination or retro-aldol-type cleavage depending on the exact electronic environment. Solution: Avoid strong aqueous bases like NaOH at elevated temperatures. Instead, use a mild, anhydrous transesterification protocol. Treating the ester with a catalytic amount of Sodium Methoxide (NaOMe) in anhydrous Methanol at 0 °C cleanly cleaves the camphanate ester, preserving both the -CHF2​ and thiazole moieties.

Protocol 3: Camphanic Chloride Derivatization and Hydrolysis
  • Derivatization: Dissolve 5 mmol of the racemic alcohol in 20 mL of anhydrous Dichloromethane (DCM). Add 10 mmol of Pyridine and 0.5 mmol of DMAP (4-Dimethylaminopyridine).

  • Coupling: Cool the mixture to 0 °C and slowly add 6 mmol of (1S)-(-)-camphanic chloride. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench with saturated NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Separation: Purify the diastereomeric mixture via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 80:20 to 60:40). The bulky camphanate groups will resolve into two distinct bands.

  • Hydrolysis: Dissolve the purified diastereomer in 10 mL of anhydrous Methanol. Add 0.1 equivalents of NaOMe. Stir at room temperature for 2 hours.

  • Final Isolation: Neutralize with Amberlite IR-120 ( H+ form) resin, filter, and concentrate to isolate the enantiopure α -(difluoromethyl)-2-thiazolemethanol.

References
  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography | Chromatography Today |

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates | RSC Publishing |

  • US20200024621A1 - Enzymatic process for the preparation of (1s,2r)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid | Google Patents |

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | ACS Publications |

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | PMC |

Technical Support Center: Troubleshooting 2-Thiazolemethanol, alpha-(difluoromethyl)- Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 2-Thiazolemethanol, alpha-(difluoromethyl)- . As a Senior Application Scientist, I frequently consult on the functionalization of this highly sensitive scaffold. This molecule presents a "perfect storm" of competing reactive vulnerabilities:

  • A slightly acidic difluoromethyl (-CF2H) group prone to base-induced elimination.

  • A nucleophilic thiazole nitrogen and an oxidation-prone thiazole sulfur.

  • A secondary carbinol situated between two electron-withdrawing groups, making it highly susceptible to retro-aldol-type cleavage.

This guide explains the mechanistic causality behind common side reactions and provides field-proven, self-validating protocols to ensure synthetic success.

Diagnostic Overview: Competing Reactivities

Troubleshooting Start 2-Thiazolemethanol, alpha-(difluoromethyl)- Functionalization Cond1 Strong Base (e.g., NaH, LDA) Start->Cond1 Cond2 Electrophilic Alkylation (e.g., MeI, BnBr) Start->Cond2 Cond3 Oxidation (e.g., mCPBA, H2O2) Start->Cond3 Issue1 Side Reaction: Defluorination / Retro-aldol Cond1->Issue1 Issue2 Side Reaction: Thiazole N-Alkylation Cond2->Issue2 Issue3 Side Reaction: S-Oxidation (Sulfoxide) Cond3->Issue3 Sol1 Solution: Use mild bases (Ag2O) Issue1->Sol1 Sol2 Solution: Pre-form alkoxide (-78°C) Issue2->Sol2 Sol3 Solution: Swern Oxidation Issue3->Sol3

Diagnostic flowchart for minimizing side reactions in difluoromethyl carbinol functionalization.

FAQ 1: The Defluorination & Cleavage Dilemma

Q: My O-alkylation attempt yielded a complex mixture. LC-MS shows a major byproduct with a mass of [M-20]. What is happening?

The Causality: The [M-20] peak indicates the loss of hydrogen fluoride (HF). The proton of the -CF2H group is slightly acidic. When you expose the substrate to strong bases (like NaH or KOtBu), deprotonation can trigger rapid degradation via an E1cB-like beta-elimination, resulting in a fluoroalkene or difluoroenol derivative[1]. Furthermore, deprotonating the hydroxyl group creates an alkoxide that, flanked by the electron-withdrawing thiazole and difluoromethyl groups, can undergo a retro-aldol-like C-C bond cleavage[2].

The Solution: You must abandon traditional strong-base alkylation. Instead, use a mild, halophilic Lewis acid/base system like Silver(I) Oxide (Ag₂O). Ag₂O acts as an acid scavenger without generating a highly basic environment, completely suppressing defluorination.

Self-Validating Protocol: Ag₂O-Mediated O-Alkylation
  • Preparation: Dissolve 2-Thiazolemethanol, alpha-(difluoromethyl)- (1.0 eq) in strictly anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add freshly activated Ag₂O (1.5 eq) and the alkyl halide (e.g., Benzyl bromide, 1.2 eq). Note: Wrap the flask in aluminum foil, as silver salts are light-sensitive.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Validation Check: Withdraw a 10 µL aliquot, filter through a micro-pad of Celite, and analyze via LC-MS. Self-Validation: You should see the exact mass of the desired product. If an [M-20] peak appears, your DCM was wet, leading to the formation of AgOH (a stronger base).

  • Workup: Filter the entire mixture through Celite to remove silver salts, wash with DCM, and concentrate for column chromatography.

FAQ 2: Thiazole Ring Interference (N-Alkylation & S-Oxidation)

Q: I am trying to oxidize the carbinol to a ketone using mCPBA, but I am seeing a mass increase of +16 Da without any ketone formation. Why?

The Causality: The thiazole sulfur atom is highly electron-rich and extremely susceptible to electrophilic oxidation[3]. Peroxides and peroxyacids (like mCPBA or H₂O₂) will preferentially attack the sulfur atom, forming a thiazole S-oxide (sulfoxide) or sulfone before the secondary alcohol is ever oxidized.

The Solution: Use an oxidation method that operates via an alkoxysulfonium ylide intermediate rather than direct oxygen transfer. The Swern Oxidation is the gold standard here, as it is perfectly chemoselective for alcohols over thioethers/thiazoles.

Self-Validating Protocol: Chemoselective Swern Oxidation
  • Activation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, dropwise add anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Substrate Addition: Slowly add the difluoromethyl carbinol (1.0 eq) dissolved in DCM. Stir for 45 minutes at -78 °C.

  • Validation Check: The reaction must remain strictly at -78 °C. If the temperature rises above -60 °C before the next step, Pummerer-type side reactions will destroy the thiazole ring.

  • Quench: Add Triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, and wash with brine.

Q: During electrophilic alkylation, NMR indicates N-alkylation (quaternization) on the thiazole ring instead of O-alkylation. How do I fix this?

The Causality: The thiazole nitrogen is a potent nucleophile. Under neutral conditions with highly reactive electrophiles (e.g., Methyl iodide, Methyl triflate), the nitrogen outcompetes the neutral hydroxyl group, forming a thiazolium salt[3].

The Solution: You must pre-form the alkoxide to exponentially increase the oxygen's nucleophilicity, but you must do so at cryogenic temperatures to prevent the defluorination discussed in FAQ 1. Use LiHMDS at -78 °C; the lithium cation tightly coordinates the alkoxide, stabilizing it against retro-aldol cleavage while directing O-alkylation.

Quantitative Evaluation of Base Selection

To illustrate the narrow operational window for this scaffold, refer to the following benchmarking data regarding base selection during O-alkylation:

Base ChoicepKa (Conjugate Acid)Desired O-Alkylation Yield (%)Defluorination Byproduct (%)N-Alkylation Byproduct (%)
NaH ~35< 10%> 70%< 5%
K₂CO₃ 10.345%30%15%
Ag₂O N/A (Lewis System)85% < 5% < 5%
LiHMDS (-78 °C) 2675%< 5%< 5%

Data Summary: Strong bases at room temperature exclusively drive defluorination. Ag₂O provides the optimal balance of mild basicity and halophilic pull.

FAQ 3: C-H Functionalization of the Thiazole Ring

Q: Can I functionalize the C5 position of the thiazole ring without destroying the alpha-(difluoromethyl) carbinol?

The Causality: Direct C-H deprotonation of thiazoles typically requires aggressive bases like n-BuLi or LDA to generate the lithiated species[4]. Applying these reagents directly to your molecule will immediately deprotonate the carbinol and the -CF2H group, leading to total molecular fragmentation.

The Solution: You must utilize a two-step workflow. First, protect the hydroxyl group with a bulky silyl ether (e.g., TBS). Second, utilize Palladium-catalyzed C-H activation rather than direct lithiation. Pd-catalyzed direct arylation operates under mildly basic conditions (e.g., Potassium acetate) that the protected difluoromethyl group can easily tolerate.

Protocol Step1 1. Substrate Prep Dry THF/DCM Step2 2. Mild Base Ag2O or K2CO3 Step1->Step2 Step3 3. Electrophile Dropwise at 0°C Step2->Step3 Step4 4. Monitor Check for -HF Step3->Step4 Step5 5. Quench NH4Cl (aq) Step4->Step5

Step-by-step O-alkylation workflow avoiding defluorination and N-alkylation.

Sources

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to α-(Difluoromethyl)- and α-(Trifluoromethyl)-2-Thiazolemethanol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the plethora of fluorine-containing motifs, the difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups are frequently employed to enhance metabolic stability, tune lipophilicity, and improve target engagement. This guide provides an in-depth, objective comparison of 2-thiazolemethanol substituted at the alpha position with a difluoromethyl group versus a trifluoromethyl group, offering experimental insights and detailed protocols to inform rational drug design.

Introduction: The Subtle Power of Fluorine Substitution

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] When functionalized with fluorinated groups, its therapeutic potential can be significantly amplified. The choice between a difluoromethyl and a trifluoromethyl substituent is not trivial, as the seemingly minor difference of a single hydrogen atom imparts distinct electronic and steric properties, leading to divergent biological outcomes.[2]

This guide will dissect these differences, providing a framework for understanding and predicting the impact of these substitutions on key drug-like properties. We will explore their synthesis, compare their physicochemical characteristics, and provide detailed experimental protocols for their head-to-head evaluation.

Physicochemical Properties: A Game of Electronic Effects and Hydrogen Bonding

The substitution of a methyl group with its fluorinated counterparts dramatically alters a molecule's electronic and steric profile. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[3] The difluoromethyl group, while also electron-withdrawing, possesses a unique feature: a hydrogen atom capable of forming non-canonical hydrogen bonds.[4] This seemingly subtle difference has profound implications for a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Key Physicochemical Differences:
Propertyα-(Difluoromethyl)-2-Thiazolemethanolα-(Trifluoromethyl)-2-ThiazolemethanolRationale
LogP (Lipophilicity) Moderately IncreasedSignificantly IncreasedThe CF₃ group is more lipophilic than the CF₂H group.[3] The CF₂H group can act as a lipophilic hydrogen bond donor.[2]
pKa (Acidity of Methanol OH) LoweredSignificantly LoweredThe stronger electron-withdrawing nature of the CF₃ group increases the acidity of the proximal hydroxyl group to a greater extent than the CF₂H group.
Hydrogen Bond Donating Capacity Yes (from C-H)NoThe C-H bond in the CF₂H group is polarized and can act as a hydrogen bond donor.[4]
Metabolic Stability Generally IncreasedGenerally IncreasedThe strong C-F bonds in both groups are resistant to metabolic cleavage by cytochrome P450 enzymes.[5]
Dipole Moment IncreasedIncreasedThe introduction of highly electronegative fluorine atoms increases the molecular dipole moment.

Synthesis of the Analogs

A robust and reproducible synthetic route is paramount for generating the necessary quantities of each analog for comparative studies.

Synthesis of 2-Thiazolemethanol, alpha-(difluoromethyl)-

The synthesis of the difluoromethyl analog typically involves the introduction of the difluoromethyl group onto a pre-formed thiazole ring.[6]

Experimental Protocol: Synthesis of 2-Thiazolemethanol, alpha-(difluoromethyl)-

  • Step 1: Formation of the Thiazole Ring: Condense appropriate precursors containing sulfur and nitrogen to construct the thiazole framework.

  • Step 2: Introduction of the Difluoromethyl Group: This can be achieved through an alkylation reaction using a difluoromethylating agent such as chlorodifluoromethane in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS).[6] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

  • Step 3: Functionalization to the Alcohol: The final alcohol functional group can be introduced via reduction of a corresponding carbonyl group or through direct synthesis methods involving suitably functionalized thiazole derivatives.[6]

Synthesis of 2-Thiazolemethanol, alpha-(trifluoromethyl)-

The synthesis of the trifluoromethyl analog can be achieved through various methods, often involving the cyclization of precursors already containing the trifluoromethyl group.[7][8]

Experimental Protocol: Synthesis of 2-Thiazolemethanol, alpha-(trifluoromethyl)- (Proposed Route)

  • Step 1: Synthesis of a Trifluoromethylated Precursor: A common starting material is a trifluoromethylated ketone. For example, a reaction between a suitable thioamide and a 3-bromo-1,1,1-trifluoropropan-2-one derivative.

  • Step 2: Cyclization to form the Thiazole Ring: The thioamide and the trifluoromethylated ketone precursor undergo a Hantzsch-type thiazole synthesis to form the trifluoromethyl-substituted thiazole ring.

  • Step 3: Introduction of the Methanol Group: If the precursor does not already contain the desired hydroxymethyl group, it can be introduced in a subsequent step, for example, by reduction of a corresponding ester or aldehyde.

Head-to-Head Experimental Comparison: Protocols and Expected Outcomes

To objectively compare the performance of the difluoromethyl and trifluoromethyl analogs, a series of standardized in vitro assays should be conducted.

Metabolic Stability Assessment

Objective: To determine the rate at which the compounds are metabolized by liver enzymes, providing an indication of their in vivo half-life.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay [5]

  • Preparation: Prepare stock solutions of the test compounds (difluoromethyl and trifluoromethyl analogs) and control compounds (a high-turnover and a low-turnover compound) in DMSO.

  • Incubation: In a 96-well plate, incubate the test compounds (final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Expected Outcomes: Both analogs are expected to exhibit enhanced metabolic stability compared to a non-fluorinated counterpart. The trifluoromethyl analog may show slightly higher stability due to the complete replacement of metabolically labile C-H bonds at that position.

Cell Permeability Assessment

Objective: To predict the passive diffusion of the compounds across biological membranes, a key factor in oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [9][10]

  • Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Solution Preparation: Prepare solutions of the test compounds in a buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability).

  • Assay Setup: Add the compound solutions to the donor wells and buffer to the acceptor wells. Sandwich the donor and acceptor plates together.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) for each compound.

Expected Outcomes: Due to its higher lipophilicity, the trifluoromethyl analog is predicted to exhibit a higher permeability coefficient (Pe) than the difluoromethyl analog in the PAMPA assay.

Target Engagement/Enzyme Inhibition Assay

Objective: To determine the potency of the compounds against their intended biological target (e.g., a specific kinase).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [11]

  • Reaction Setup: In a microplate, combine the kinase, a substrate (e.g., a peptide or protein), and the test compounds at various concentrations in a suitable reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using a phosphocellulose membrane or other suitable method.

  • Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀ value).

Expected Outcomes: The relative potency will depend on the specific interactions within the target's binding site. The difluoromethyl analog's ability to act as a hydrogen bond donor could lead to enhanced potency if the binding pocket contains a suitable hydrogen bond acceptor. Conversely, the greater steric bulk and lipophilicity of the trifluoromethyl group might favor binding in other cases.

Structural Insights: The Power of X-ray Crystallography

To fully understand the conformational effects of each substituent and how they influence binding, obtaining crystal structures of the analogs, ideally in complex with their target protein, is invaluable.

Workflow: Small Molecule X-ray Crystallography [12][13]

  • Crystal Growth: Grow single crystals of each analog suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A structural model is built into this map and refined to best fit the experimental data.

  • Structural Analysis: The final crystal structure provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Expected Insights: X-ray crystallography can reveal differences in the preferred conformations of the two analogs. It can also provide direct evidence of intramolecular or intermolecular hydrogen bonding involving the difluoromethyl group, which can help to rationalize differences in biological activity.

Conclusion: Making an Informed Choice

The decision to use a difluoromethyl or a trifluoromethyl group is a nuanced one that should be driven by empirical data.

  • The trifluoromethyl group is a reliable choice for significantly increasing lipophilicity and metabolic stability .[3]

  • The difluoromethyl group offers a more subtle modulation of properties and introduces the unique potential for hydrogen bonding , which could be exploited to enhance target affinity and selectivity.[2][4]

By systematically synthesizing and evaluating both analogs using the protocols outlined in this guide, researchers can make data-driven decisions to advance their drug discovery programs. The choice is not simply about adding fluorine; it is about understanding the distinct chemical personality of each fluorinated motif and leveraging it to design more effective and safer medicines.

Visual Summaries

Logical Workflow for Analog Comparison

G cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Decision synth_dfm Synthesize α-(Difluoromethyl)- 2-Thiazolemethanol met_stab Metabolic Stability (HLM Assay) synth_dfm->met_stab permeability Cell Permeability (PAMPA) synth_dfm->permeability inhibition Target Inhibition (Kinase Assay) synth_dfm->inhibition synth_tfm Synthesize α-(Trifluoromethyl)- 2-Thiazolemethanol synth_tfm->met_stab synth_tfm->permeability synth_tfm->inhibition data_comp Compare Data: IC50, Pe, t1/2, CLint met_stab->data_comp permeability->data_comp inhibition->data_comp sar Establish Structure- Activity Relationship data_comp->sar decision Select Lead Candidate sar->decision

Caption: Workflow for the comparative evaluation of fluorinated thiazole analogs.

Physicochemical Property Comparison

G cluster_dfm α-(Difluoromethyl)-2-Thiazolemethanol cluster_tfm α-(Trifluoromethyl)-2-Thiazolemethanol dfm_props • Moderate Lipophilicity • H-Bond Donor (C-H) • Good Metabolic Stability compare VS tfm_props • High Lipophilicity • No H-Bond Donor • Excellent Metabolic Stability

Caption: Key physicochemical differences between the difluoromethyl and trifluoromethyl analogs.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Zoladek, A., & Zukowski, K. (2008). Parallel artificial membrane permeability assay (PAMPA)
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Al-Hulli, S., et al. (2022). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol, 12(15), e4503.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Li, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 594859.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ojima, I., et al. (2011). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry, 54(19), 6549–6565.
  • Shokhen, M., & Albeck, A. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(22), 13473–13481.
  • Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
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  • Jami, A. K., et al. (2018). (a) X-ray crystal structure of 1. Trifluoromethyl groups, hydrogen...
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  • Ghorai, P., et al. (2020). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 10(59), 35949–35961.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
  • Dunitz, J. D., & Taylor, R. (2017). Comparison of OH, CF2H, and CH3 Group Properties.
  • Wang, X., et al. (2019). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 24(17), 3079.
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A Comparative Guide to the Validation of HPLC-UV Analytical Methods for 2-Thiazolemethanol, alpha-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the analytical performance parameters required for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Thiazolemethanol, alpha-(difluoromethyl)-. This compound, a fluorinated thiazole derivative, serves as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of downstream pharmaceutical products.

The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for routine quality control, stability testing, and impurity profiling.

We will compare and contrast two hypothetical HPLC-UV methods, Method A (Primary) and Method B (Alternative) , to illustrate how subtle changes in chromatographic conditions can impact validation outcomes.

Table 1: Proposed HPLC-UV Method Parameters

ParameterMethod A (Primary)Method B (Alternative)Rationale
Column C18, 150 x 4.6 mm, 3 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmA standard C18 column provides excellent hydrophobic retention for many small molecules. The Phenyl-Hexyl phase offers alternative selectivity, particularly for compounds with aromatic rings, which can be useful if co-elution with impurities is an issue.
Mobile Phase 60:40 (v/v) Acetonitrile:20mM Phosphate Buffer (pH 6.8)55:45 (v/v) Methanol:20mM Phosphate Buffer (pH 6.8)Acetonitrile often provides better peak shape and lower UV cutoff. Methanol is a common alternative that changes the separation selectivity. A buffer is used to maintain a consistent pH and analyte ionization state.[5]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection UV at 254 nmUV at 254 nmThe detection wavelength should be selected at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Injection Vol. 10 µL10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Before commencing any validation experiments, the entire analytical system must pass a System Suitability Test (SST) to verify its performance on the day of analysis.[6][7][8][9]

System Suitability Testing (SST)

Expertise & Experience: SST is not method validation; it is a prerequisite. It acts as a daily health check for the chromatographic system, ensuring that the instrument, column, and mobile phase are performing as expected.[9][10] Failure to meet SST criteria invalidates any subsequent analytical run. We typically inject a standard solution multiple times (e.g., five or six replicates) before starting the main analysis.[7][10]

Table 2: System Suitability Acceptance Criteria & Hypothetical Results

ParameterAcceptance Criterion (ICH/USP)Method A ResultMethod B ResultStatus
Precision (%RSD) ≤ 2.0% for peak areas[6]0.85%1.10%Pass
Tailing Factor (T) T ≤ 2.0[6]1.21.4Pass
Theoretical Plates (N) ≥ 200085007200Pass
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)3.52.8Pass

Both methods comfortably pass the SST, indicating they are performing adequately and are ready for formal validation.

Specificity (Selectivity)

Trustworthiness: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] The most rigorous way to demonstrate this is through forced degradation (stress testing) studies.[12][13]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 2-Thiazolemethanol, alpha-(difluoromethyl)-.

  • Expose each solution to one of the following stress conditions as per ICH Q1A(R2) guidelines[12][13]:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV/Vis light (ICH Q1B) for 7 days.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the main analyte peak using a Diode Array Detector (DAD) to ensure no degradation products are co-eluting.

Authoritative Grounding: The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.[11] Complete separation demonstrates the method is "stability-indicating."[14]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead="vee"];

}

Caption: Workflow for establishing method specificity via forced degradation.

Comparison: Method A showed baseline resolution (Rs > 2.0) for all degradation peaks. Method B exhibited a minor co-elution under acidic stress conditions, where a degradant peak had a resolution of only 1.4 from the main analyte peak, making Method A superior in terms of specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target assay concentration). For an assay, the typical range is 80-120% of the test concentration.[4]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Table 3: Linearity and Range Comparison

ParameterAcceptance CriterionMethod A ResultsMethod B Results
Range Studied 80% - 120% of target10 - 150 µg/mL10 - 150 µg/mL
Correlation Coeff. (R²) R² ≥ 0.9990.99980.9995
Y-Intercept Should not be significantly different from zero1,2305,480

Analysis: Both methods demonstrate excellent linearity. However, Method A's R² is slightly higher and its y-intercept is closer to the origin, suggesting a slightly more ideal linear relationship between concentration and response.

Accuracy and Precision

Trustworthiness: Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Variation within the same lab, on the same day, with the same analyst and equipment.

  • Intermediate Precision: Variation within the same lab, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Accuracy & Precision

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 150% of the target concentration) by spiking a placebo matrix with a known amount of the analyte.

  • For Repeatability , analyze nine determinations across the three levels (3 concentrations x 3 replicates) on the same day.

  • For Intermediate Precision , repeat the analysis on a different day with a different analyst.

  • Accuracy is calculated as the percentage recovery. Precision is calculated as the Relative Standard Deviation (%RSD) of the measurements.

Table 4: Accuracy and Precision Data Summary

LevelParameterAcceptance CriterionMethod A ResultsMethod B Results
Repeatability % Recovery 98.0% - 102.0%99.5% - 101.2%98.8% - 101.5%
% RSD ≤ 2.0%0.9%1.3%
Intermediate % Recovery 98.0% - 102.0%99.1% - 101.8%98.5% - 102.1%
Precision % RSD ≤ 2.0%1.2%1.8%
One result in Method B was slightly outside the upper acceptance criterion, requiring investigation.

Comparison: Method A demonstrates superior precision, with lower %RSD values for both repeatability and intermediate precision. Its accuracy is also consistently well within the acceptance limits. Method B is acceptable but shows more variability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Authoritative Grounding:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[4][16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][15]

These parameters are critical for impurity analysis but less so for the assay of a major component.[17] They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 x (Standard Deviation of the Response / Slope of Calibration Curve) [18]

  • LOQ ≈ 10 x (Standard Deviation of the Response / Slope of Calibration Curve) [18]

Alternatively, a signal-to-noise ratio of approximately 3:1 is used for LOD and 10:1 for LOQ.[15]

Experimental Protocol: S/N Ratio

  • Inject progressively lower concentrations of the analyte.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirm the LOQ by injecting multiple preparations (e.g., n=6) at this concentration and verifying that the precision (%RSD) is acceptable.

Table 5: LOD and LOQ Comparison

ParameterMethod AMethod B
LOD (S/N ≈ 3:1) 0.02 µg/mL0.05 µg/mL
LOQ (S/N ≈ 10:1) 0.06 µg/mL0.15 µg/mL
Precision at LOQ (%RSD) 4.5%8.2%

Analysis: Method A is significantly more sensitive than Method B, with lower LOD and LOQ values and better precision at the quantitation limit. This makes Method A far more suitable for trace-level impurity analysis if needed in the future.

dot graph G { layout=neato; node [shape=circle, style="filled", fontcolor="#FFFFFF"];

}

Caption: Interrelationship of core HPLC-UV method validation parameters.

Conclusion and Recommendation

This guide systematically compared two HPLC-UV methods for the analysis of 2-Thiazolemethanol, alpha-(difluoromethyl)- based on the validation parameters stipulated by ICH Q2(R1).

Table 6: Overall Method Performance Summary

Validation ParameterMethod A (Primary)Method B (Alternative)Winner
Specificity Excellent separation under all stress conditionsMinor co-elution under acid stressMethod A
Linearity (R²) 0.99980.9995Method A
Accuracy (% Recovery) 99.1% - 101.8%98.5% - 102.1%Method A
Precision (% RSD) < 1.3%< 1.9%Method A
Sensitivity (LOQ) 0.06 µg/mL0.15 µg/mLMethod A

While both methods are capable of passing most validation criteria, Method A is unequivocally superior . It provides better specificity, linearity, precision, and sensitivity. The use of a standard C18 column with an acetonitrile-based mobile phase delivered more robust and reliable performance. This method is highly recommended for routine quality control and stability testing of 2-Thiazolemethanol, alpha-(difluoromethyl)-.

References

  • Vertex AI Search. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Reddit. (2024). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Der Pharma Chemica. Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of. Available from: [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • ijarsct. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available from: [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • PMC. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Available from: [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantit
  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. Available from: [Link]

  • PMC. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. Available from: [Link]

  • NextSDS. [2-(difluoromethyl)-1,3-thiazol-4-yl]methanol — Chemical Substance Information. Available from: [Link]

  • IJCRT.org. DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estim
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]

  • Divergent S- and C-Difluoromethyl
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

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Mass spectrometry fragmentation pattern validation for 2-Thiazolemethanol, alpha-(difluoromethyl)-

Mass Spectrometry Fragmentation Pattern Validation for 2-Thiazolemethanol, α -(difluoromethyl)-: A Platform Comparison Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Researchers Compound: 2-Thiazolemethanol, α -(difluoromethyl)- (CAS: 133887-38-0 | Formula: C5H5F2NOS | MW: 165.16 g/mol )

Executive Summary

The compound 2-Thiazolemethanol, α -(difluoromethyl)- is a highly specialized organofluorine intermediate widely utilized in the synthesis of antiviral and antibacterial pharmaceuticals[1]. Its unique structure—combining a heterocyclic thiazole ring with a highly electronegative difluoromethyl (-CHF2) group—presents specific challenges and opportunities during structural characterization.

Validating the mass spectrometry (MS) fragmentation pattern of this compound is critical for identifying its downstream metabolites and synthetic impurities. This guide objectively compares the two primary analytical platforms used for its validation: High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QTOF MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

The Causality of Fragmentation (Mechanistic Insights)

To validate an analytical protocol, one must first understand the fundamental gas-phase thermodynamics driving the molecule's fragmentation. The fragmentation of 2-Thiazolemethanol, α -(difluoromethyl)- is governed by three primary structural liabilities:

  • Difluoromethyl Radical Loss ( Δ m = -51 Da): The highly electronegative fluorine atoms draw electron density away from the α -carbon. Upon ionization, α -cleavage readily ejects the •CHF2 radical. This neutral loss is a hallmark of difluoromethylated compounds, driven by the formation of a resonance-stabilized thiazole-oxonium ion[2].

  • Dehydration ( Δ m = -18 Da): In soft ionization (ESI+), the protonated hydroxyl group [M+H]+ at m/z 166.03 undergoes rapid dehydration to yield a conjugated carbocation at m/z 148.02.

  • Thiazole Ring Cleavage ( Δ m = -27 Da): A classic fragmentation rule for thiazole heterocycles is the cleavage of the 1,2 and 3,4 bonds, resulting in the elimination of neutral hydrogen cyanide (HCN)[3]. This typically occurs sequentially after the loss of the side chain.

FragmentationMParent Ion [M+H]+m/z 166.03F1Dehydrated Ionm/z 148.02M->F1 -H2O (-18 Da)DehydrationF2Radical Loss Ionm/z 115.03M->F2 -•CHF2 (-51 Da)Radical LossF3Thiazole Cationm/z 84.00M->F3 -CH(OH)CHF2 (-82 Da)Sidechain CleavageF4Ring Cleavagem/z 57.00F3->F4 -HCN (-27 Da)Thiazole Cleavage

Caption: Primary gas-phase fragmentation pathways of protonated 2-Thiazolemethanol, alpha-(difluoromethyl)-.

Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS

Selecting the correct mass spectrometry platform dictates the type of fragmentation data obtained. Below is an objective comparison of the two dominant methodologies.

Table 1: Analytical Platform Performance Comparison
ParameterLC-ESI-QTOF MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Ionization Energy Low (~3-5 kV spray voltage)[4]High (70 eV)
Parent Ion Observation Excellent ([M+H]+ at m/z 166.03)Poor (M+• often absent due to rapid •CHF2 loss)
Mass Accuracy High Resolution (< 5 ppm error)Nominal Mass (Unit resolution)
Primary Utility Metabolite ID, accurate mass validationLibrary matching, structural elucidation
Key Fragmentation Even-electron neutral losses (H2O)Odd-electron radical losses (•CHF2)
Sample Prep Direct injection (ACN/H2O)Derivatization (TMS) recommended for -OH
Table 2: Quantitative Fragmentation Data (Expected m/z)
Fragment DescriptionNeutral LossESI-MS/MS (m/z)EI-MS (m/z)Relative Abundance (EI)
Intact Molecular Ion None166.0340 ([M+H]+)165 (M+•)< 5%
Loss of Water -18 Da (H2O)148.023414715%
Loss of Difluoromethyl -51 Da (•CHF2)115.0321114100% (Base Peak)
Thiazole Cation -82 Da84.00318445%
Ring Cleavage -27 Da (HCN)57.00125730%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control gates ensure that false positives (e.g., in-source fragmentation mimicking true MS/MS data) are actively prevented.

Protocol A: High-Resolution LC-ESI-QTOF MS/MS Workflow

This protocol is optimized for identifying exact mass defects and confirming the presence of the fluorine atoms via isotopic spacing[4].

Step 1: Sample Preparation & System Suitability

  • Prepare a 10 µM solution of 2-Thiazolemethanol, α -(difluoromethyl)- in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Validation Gate: Inject a sodium formate calibration standard. Proceed only if mass accuracy is < 2 ppm.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The highly polar hydroxyl and difluoromethyl groups require sufficient aqueous retention; early elution indicates column voiding.

Step 3: MS/MS Acquisition (Data-Dependent)

  • Source: Positive ESI (+3.5 kV).

  • Collision Energy (CE): Ramp from 15 eV to 45 eV using Argon collision gas.

  • Validation Gate: Monitor the precursor ion (m/z 166.03). If the precursor intensity is < 10^4 counts, lower the declustering potential to prevent premature in-source dehydration.

Protocol B: GC-EI-MS Workflow

Because the aliphatic hydroxyl group can cause peak tailing and thermal degradation in the GC inlet, derivatization is recommended.

Step 1: Derivatization (Silylation)

  • React 1 mg of the compound with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% TMCS at 60°C for 30 minutes.

  • Causality: Converts the -OH group to an -O-TMS ether, increasing volatility and preventing thermal breakdown of the α -carbon bond.

Step 2: GC Separation

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 10:1.

Step 3: Electron Ionization (70 eV)

  • Mass Range: m/z 35 to 300.

  • Validation Gate: Ensure the presence of the m/z 73 peak (trimethylsilyl cation) to confirm successful derivatization. The base peak will shift from m/z 114 (underivatized) to m/z 186 (TMS-derivatized •CHF2 loss).

ExperimentalWorkflowPrepSample Prep(10 µM in ACN/H2O)CalibSystem Validation(Mass Error < 2 ppm)Prep->CalibLCUHPLC Separation(C18, 0.1% FA)Calib->LCMSESI-QTOF MS/MS(CE Ramp 15-45 eV)LC->MSDataData Analysis(Neutral Loss Mapping)MS->Data

Caption: Self-validating LC-ESI-QTOF MS/MS workflow for fragmentation pattern analysis.

Conclusion & Best Practices

For the structural validation of 2-Thiazolemethanol, α -(difluoromethyl)- , the choice of platform depends entirely on the analytical goal.

  • If the goal is metabolite tracking or exact mass confirmation , LC-ESI-QTOF is superior due to its preservation of the pseudo-molecular ion and precise tracking of the -18 Da (water) and -51 Da (difluoromethyl) neutral losses.

  • If the goal is library generation or structural elucidation via radical chemistry , GC-EI-MS provides the necessary hard ionization to force the characteristic thiazole ring cleavage (-27 Da)[3].

Regardless of the platform, researchers must account for the high electronegativity of the difluoromethyl group, which heavily biases the fragmentation pathways toward the stabilization of the resulting carbocations.

References

  • EvitaChem. 2-Thiazolemethanol, alpha-(difluoromethyl)- Product Specifications and Chemical Properties. [Online].
  • National Institutes of Health (NIH) / PMC. Simultaneous and Spontaneous Oxidation and Reduction in Microdroplets by the Water Radical Cation/Anion Pair. [Online].
  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.[Online].
  • National Institutes of Health (NIH) / PMC. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Online].

A Comparative Guide to Catalytic Efficiency in the Industrial Production of α-(Difluoromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol moieties. The target molecule of this guide, α-(difluoromethyl)-2-thiazolemethanol, is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, combining the versatile thiazole scaffold with the beneficial properties of the difluoromethyl group.[1]

This guide provides a comparative analysis of plausible catalytic strategies for the industrial production of α-(difluoromethyl)-2-thiazolemethanol. As direct industrial production data is often proprietary, this analysis is built upon state-of-the-art academic research, presenting a well-reasoned comparison of the most promising catalytic systems. We will delve into two primary synthetic routes, evaluating their respective catalytic efficiencies and scalability.

Comparative Analysis of Catalytic Strategies

The industrial synthesis of α-(difluoromethyl)-2-thiazolemethanol hinges on the efficient and selective introduction of the difluoromethyl group onto the thiazole core. Two leading catalytic strategies emerge from the current literature: a metallaphotoredox-catalyzed cross-coupling approach and a direct C-H functionalization via organic photoredox catalysis.

Parameter Route A: Metallaphotoredox Cross-Coupling Route B: Direct C-H Difluoromethylation
Catalytic System Ir/Ni Dual CatalystOrganic Photosensitizer (e.g., Rose Bengal)
Starting Material 2-Bromo-thiazole derivative2-Thiazolemethanol derivative
Difluoromethylating Agent Bromodifluoromethane (BrCF₂H)Sodium difluoromethanesulfinate (CF₂HSO₂Na)
Reported Yield (Analogous Systems) ~70-90%~60-85%
Catalyst Loading (Analogous Systems) Ir: 1-2 mol%, Ni: 5-10 mol%2-5 mol%
Reaction Time (Analogous Systems) 12-24 hours12-24 hours
Temperature Room TemperatureRoom Temperature
Number of Synthetic Steps More (requires pre-functionalization)Fewer (direct functionalization)
Scalability Considerations Cost and toxicity of Ir and Ni catalysts, potential for metal contamination.Availability and cost of photosensitizer, potential for large-scale photochemical reactors.

Expert Analysis:

Route A, the metallaphotoredox cross-coupling, generally offers higher reported yields for the difluoromethylation of bromo-substituted thiazoles.[2] The dual catalytic system, typically employing an iridium photosensitizer and a nickel cross-coupling catalyst, is a powerful tool for forming C-C bonds. However, the multi-step nature of this route, which requires the synthesis of a brominated precursor, adds to the overall process complexity and cost. Furthermore, the use of precious (Iridium) and potentially toxic (Nickel) metals raises concerns for industrial-scale production regarding catalyst cost, removal of metal impurities from the final product, and waste management.

Route B, the direct C-H difluoromethylation via organic photoredox catalysis, presents a more atom-economical and potentially more sustainable alternative.[3][4] This approach avoids the need for pre-functionalization of the thiazole ring, thus shortening the overall synthetic sequence. The use of an organic photosensitizer, such as Rose Bengal, can be more cost-effective and less toxic than transition metal catalysts. However, the reported yields for direct C-H difluoromethylation of heterocycles can be more variable and highly substrate-dependent. Scaling up photochemical reactions can also present challenges in reactor design to ensure efficient light penetration.

Proposed Synthetic Routes and Experimental Protocols

Below are two plausible synthetic routes for the production of α-(difluoromethyl)-2-thiazolemethanol, complete with detailed experimental protocols adapted from literature procedures on analogous systems.

Route A: Metallaphotoredox Cross-Coupling Approach

This route involves three main stages: protection of the alcohol, bromination of the thiazole ring, and the key catalytic difluoromethylation, followed by deprotection.

Route A A 2-Thiazolemethanol B Protected 2-Thiazolemethanol A->B Protection (e.g., TBDMSCl) C 2-Bromo-5-(protected-methyl)thiazole B->C Bromination (e.g., NBS) D 2-(Difluoromethyl)-5-(protected-methyl)thiazole C->D Metallaphotoredox Difluoromethylation (Ir/Ni catalysis, BrCF₂H) E α-(Difluoromethyl)-2-thiazolemethanol D->E Deprotection (e.g., TBAF)

Caption: Synthetic pathway for Route A.

Experimental Protocol: Metallaphotoredox Difluoromethylation (Adapted from[2])

Note: This protocol is adapted for the proposed intermediate, 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)thiazole.

  • Reaction Setup: To an oven-dried 100 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the protected bromothiazole (1.0 equiv.), NiCl₂·6H₂O (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the reactor with nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF, 5 volumes). Stir the mixture until all solids are dissolved. Add [Ir(ppy)₂(dtbbpy)]PF₆ (1.5 mol%).

  • Addition of Base and Difluoromethylating Agent: Add quinuclidine (2.0 equiv.). Cool the reaction mixture to 0 °C using a chiller. Carefully bubble bromodifluoromethane (BrCF₂H, 2.0 equiv.) gas into the reaction mixture.

  • Photoreaction: Irradiate the reactor with high-power blue LEDs (450 nm) with vigorous stirring. Maintain the internal temperature at 25 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS until consumption of the starting material is complete (typically 18-24 hours).

  • Work-up: Upon completion, quench the reaction with water (10 volumes) and extract with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(difluoromethyl)-5-((tert-butyldimethylsilyloxy)methyl)thiazole.

Catalytic Cycle Route A Ir(III)* Ir(III)* Ir(II) Ir(II) Ir(III)*->Ir(II) SET to Ni(II) Ir(III) Ir(III) Ir(III)->Ir(III)* hν (Blue LED) Ir(II)->Ir(III) Oxidation Ni(0) Ni(0) Ni(II)-Ar Ni(II)-Ar Ni(0)->Ni(II)-Ar Oxidative Addition (Ar-Br) Ni(III)-Ar(CF2H) Ni(III)-Ar(CF2H) Ni(II)-Ar->Ni(III)-Ar(CF2H) SET (from Ir(II)) Ni(I) Ni(I) Ni(III)-Ar(CF2H)->Ni(I) Reductive Elimination (Ar-CF2H) Ni(I)->Ni(0) Reduction

Caption: Simplified catalytic cycle for the Ir/Ni dual-catalyzed difluoromethylation.

Route B: Direct C-H Difluoromethylation Approach

This route aims to directly introduce the difluoromethyl group onto the C5 position of the thiazole ring of a protected 2-thiazolemethanol, followed by deprotection.

Route B A 2-Thiazolemethanol B Protected 2-Thiazolemethanol A->B Protection (e.g., TBDMSCl) C 5-(Difluoromethyl)-2-(protected-methyl)thiazole B->C Direct C-H Difluoromethylation (Organic Photosensitizer, CF₂HSO₂Na) D α-(Difluoromethyl)-2-thiazolemethanol C->D Deprotection (e.g., TBAF) Catalytic Cycle Route B PC Photosensitizer PC* Excited PC PC->PC* hν (Green LED) PC*->PC Intersystem Crossing PC•- Reduced PC PC•-->PC + O₂ - O₂•- CF₂HSO₂Na CF₂HSO₂Na •CF₂H •CF₂H CF₂HSO₂Na->•CF₂H SET from PC* Product Product •CF₂H->Product + Thiazole - H•

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Thiazolemethanol, alpha-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a predictable system of chemical behaviors. 2-Thiazolemethanol, alpha-(difluoromethyl)- (Molecular Formula: C5​H5​F2​NOS ) is a highly specialized intermediate utilized extensively in medicinal chemistry and agrochemical development[1].

To handle this compound safely, we must understand the causality behind its hazards. The strategic incorporation of the difluoromethyl group ( -CF2​H ) significantly alters the molecule's physicochemical properties, increasing its lipophilicity and lowering the pKa of the adjacent alcohol moiety. While these traits enhance metabolic stability for drug design, they fundamentally elevate the risk profile during laboratory handling[2].

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely.

Hazard Causality & Risk Assessment (The "Why")

Before selecting Personal Protective Equipment (PPE), you must understand the specific mechanistic threats posed by the structural components of 2-Thiazolemethanol, alpha-(difluoromethyl)-:

  • Difluoromethyl Group ( -CF2​H ): The high electronegativity of fluorine increases the molecule's overall lipophilicity. This allows the compound to penetrate the lipid bilayer of the stratum corneum (skin) much faster than non-fluorinated analogs[2]. Furthermore, labile fluorine in organofluorine compounds can undergo thermal decomposition or react with strong acids/bases to release highly toxic, tissue-necrotizing Hydrogen Fluoride (HF) gas[3].

  • Thiazole Ring: Thiazole derivatives are potent biological modulators. Inhalation or repeated dermal exposure can lead to severe respiratory and skin sensitization[1].

  • Alcohol Moiety: The hydroxyl group presents a site for rapid, potentially exothermic reactivity when exposed to strong oxidizing agents.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the compound's enhanced dermal penetration and potential for HF generation, standard laboratory PPE is insufficient. The following matrix outlines the mandatory, self-validating protective systems required for handling[2][4].

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Eye & Face Chemical splash goggles (ANSI Z87.1) + Full face shield.Protects mucous membranes from micro-aerosolization of the thiazole powder and potential splashes during solubilization.
Hand (Dermal) Double-Gloving System: • Inner: Standard Nitrile (0.1 mm) • Outer: Heavy-duty Neoprene or Butyl rubber.Neoprene/Butyl rubber provides superior resistance to organofluorine permeation. Double gloving ensures a fail-safe if the outer layer is breached[2].
Body Flame-Resistant (FR) lab coat, chemical-resistant apron, closed-toe non-porous shoes.Prevents systemic absorption through clothing in the event of a spill.
Respiratory Class II, Type B2 Biological Safety Cabinet or Hard-ducted Chemical Fume Hood.Must maintain a minimum face velocity of 100 fpm to capture any volatilized fluorinated byproducts or dust[2].
First Aid 2.5% Calcium Gluconate Gel Must be physically present on the bench before the container is opened to immediately neutralize potential HF exposure[4].

Operational Workflow & Handling Protocol

To ensure safety, every step of the experimental workflow must be tightly controlled. Follow this step-by-step methodology for transferring and reacting the compound.

Step 1: Pre-Operational Readiness

  • Verify the fume hood monitor reads a face velocity of ≥100 fpm .

  • Confirm that a fresh, unexpired tube of 2.5% calcium gluconate gel is within arm's reach[4].

Step 2: Static Mitigation & Weighing

  • Fluorinated powders frequently carry static charges, which can cause violent aerosolization when a spatula is introduced. Pass an anti-static bar (zero-ionizer) over the sealed container before opening.

  • Weigh the compound strictly within an enclosed analytical balance draft shield located inside the fume hood.

Step 3: Solubilization & Transfer

  • Transfer the pre-weighed solid into a reaction vessel equipped with a septum.

  • Introduce solvents slowly via a syringe. Exothermic dissolution can vaporize the compound, leading to inhalation risks.

Step 4: Reaction Execution

  • Maintain the reaction under an inert atmosphere (Nitrogen or Argon) to prevent unwanted oxidative degradation of the thiazole ring.

Workflow Start Pre-Operational Assessment PPE Don Mandatory PPE (Double Gloves, FR Coat, Goggles) Start->PPE Hood Verify Fume Hood (>100 fpm face velocity) PPE->Hood Static Static Discharge Mitigation (Ionizer) Hood->Static Weigh Enclosed Weighing & Transfer Static->Weigh React Inert Atmosphere Reaction Weigh->React Waste Halogenated Waste Segregation React->Waste

Standardized operational workflow for handling fluorinated thiazole derivatives.

Emergency Response & Spill Containment

If skin contact occurs, the immediate concern is the lipophilic transport of the difluoromethyl group and the potential localized generation of HF upon tissue interaction[3].

Dermal Exposure Protocol:

  • Immediate Dilution: Flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately while under the safety shower.

  • HF Risk Assessment: If the exposure involves decomposed material, or if the victim feels a deep, throbbing pain disproportionate to the visible skin damage (a hallmark of HF exposure), immediately transition to calcium gluconate therapy[4].

  • Calcium Gluconate Application: Massage 2.5% calcium gluconate gel directly into the affected skin. The calcium ions bind with free fluoride ions to form insoluble calcium fluoride ( CaF2​ ), halting deep tissue necrosis[4].

  • Medical Escalation: Seek emergency medical attention immediately, providing the medical team with the SDS and noting the presence of an organofluorine compound.

Spill Cleanup:

  • Do NOT use water if the compound is actively reacting or decomposing, as this accelerates HF generation[3].

  • Cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or dry sand).

  • Sweep using non-sparking tools and place the material into a sealed, clearly labeled hazardous waste container.

Response Exposure Dermal Exposure Detected Wash Immediate Water Flush (15 Minutes) Exposure->Wash Assess Assess for HF Risk (Pain, Degradation) Wash->Assess CalcGluc Apply 2.5% Calcium Gluconate Gel Assess->CalcGluc HF Risk High Standard Standard First Aid & Observation Assess->Standard Low Risk Med Seek Emergency Medical Attention CalcGluc->Med Standard->Med

Emergency signaling and response pathway for dermal exposure to fluorinated organics.

Disposal & Waste Management

Organofluorine compounds must never be mixed with standard organic or aqueous waste streams due to the risk of cross-reactivity and environmental persistence[2].

  • Segregation: Collect all liquid and solid waste in a dedicated, chemically compatible container strictly designated for "Halogenated Organic Waste."

  • Labeling: Clearly label the container with the specific chemical name, noting the presence of both fluorine and sulfur heterocycles.

  • Destruction: Disposal must be carried out by a certified hazardous waste contractor via high-temperature incineration. The incineration facility must be equipped with flue-gas scrubbers capable of capturing HF and sulfur oxides (SOx) generated during the combustion process.

References

  • Laporte, A. A. H., et al. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." ACS Chemical Health & Safety, 2022. Available at: [Link]

  • Northwestern University Research Safety. "Laboratory Safety and Chemical Hygiene Plan." Northwestern University. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.